(E)-Mcl-1 inhibitor 7
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H42ClN3O7S |
|---|---|
Molecular Weight |
672.2 g/mol |
IUPAC Name |
[(3R,6R,7S,8Z,22S)-7'-chloro-12,12-dimethyl-13,15,15-trioxospiro[11,20-dioxa-15λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene-22,4'-2,3-dihydro-1H-naphthalene]-7-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C34H42ClN3O7S/c1-33(2)31(39)36-46(41,42)25-11-14-30-28(18-25)38(20-34(21-43-30)15-5-7-22-17-24(35)10-13-27(22)34)19-23-9-12-26(23)29(8-6-16-44-33)45-32(40)37(3)4/h6,8,10-11,13-14,17-18,23,26,29H,5,7,9,12,15-16,19-21H2,1-4H3,(H,36,39)/b8-6-/t23-,26+,29-,34-/m0/s1 |
InChI Key |
BBDMFVGCKZAPPY-VHSMYAGPSA-N |
Isomeric SMILES |
CC1(C(=O)NS(=O)(=O)C2=CC3=C(C=C2)OC[C@]4(CCCC5=C4C=CC(=C5)Cl)CN3C[C@@H]6CC[C@H]6[C@H](/C=C\CO1)OC(=O)N(C)C)C |
Canonical SMILES |
CC1(C(=O)NS(=O)(=O)C2=CC3=C(C=C2)OCC4(CCCC5=C4C=CC(=C5)Cl)CN3CC6CCC6C(C=CCO1)OC(=O)N(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Development of Potent Mcl-1 Inhibitors
This guide provides an in-depth overview of the discovery and development of selective inhibitors targeting Myeloid Cell Leukemia-1 (Mcl-1), a critical pro-survival protein and a key therapeutic target in oncology. While the query specified "(E)-Mcl-1 inhibitor 7," publicly available information on a compound with this exact designation is limited, primarily appearing in patent literature with sparse biological data.[1] Therefore, this guide will focus on a well-characterized and clinically evaluated Mcl-1 inhibitor, AZD5991 , which was designated (Ra)-7 in its discovery publication, as a representative case study.[2] This approach allows for a comprehensive exploration of the scientific journey from initial discovery to preclinical and clinical evaluation, fulfilling the core requirements for a detailed technical resource for researchers, scientists, and drug development professionals.
Introduction to Mcl-1 as a Therapeutic Target
Myeloid Cell Leukemia-1 (Mcl-1) is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that are pivotal regulators of the intrinsic apoptotic pathway.[3][4][5] Unlike other anti-apoptotic Bcl-2 family members, Mcl-1 has a very short half-life, allowing it to act as a rapid sensor to cellular stress and survival signals. Mcl-1 sequesters pro-apoptotic proteins, particularly Bak, preventing them from initiating mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation, which leads to programmed cell death.[2]
Overexpression and amplification of the MCL1 gene are common in a wide range of human cancers, including multiple myeloma, acute myeloid leukemia (AML), and various solid tumors.[3][4][6] Elevated Mcl-1 levels are associated with tumor progression, poor prognosis, and resistance to numerous anti-cancer therapies, including conventional chemotherapy and even other Bcl-2 family inhibitors like venetoclax.[3][4] Consequently, the development of small-molecule inhibitors that directly and selectively target Mcl-1 has been a major focus in oncology drug discovery.[3][7][8]
Discovery and Optimization of AZD5991 ((Ra)-7)
The development of potent and selective Mcl-1 inhibitors has been challenging due to the shallow and adaptable binding groove of the Mcl-1 protein.[9] The discovery of AZD5991 stemmed from a structure-based drug design approach, beginning with a known inhibitor scaffold. Through the identification of an induced-fit pocket in Mcl-1, a series of macrocyclic inhibitors were designed and synthesized, leading to the identification of (Ra)-7, now known as AZD5991.[2] This macrocyclic structure provided a rigid conformation that resulted in a rapid on-rate of binding to Mcl-1.[2]
Further optimization of this series involved structure-activity relationship (SAR) studies, leading to derivatives with improved potency. For instance, the 6-Cl indole derivative, compound 7 in a related series, showed a Mcl-1 FRET IC50 of less than 3 nM.[10] Ultimately, (Ra)-7 (AZD5991) was selected as the clinical development candidate due to its superior potency across a range of Mcl-1-dependent cell lines.[10]
Quantitative Data for Mcl-1 Inhibitors
The following tables summarize the in vitro binding affinities and cellular activities of AZD5991 ((Ra)-7) and another notable Mcl-1 inhibitor, S63845, for comparison.
Table 1: In Vitro Binding Affinity of Mcl-1 Inhibitors
| Compound | Target | Assay Type | Ki | IC50 | Kd | Reference |
| AZD5991 ((Ra)-7) | Mcl-1 | FRET | 200 pM | 0.72 nM | - | [2] |
| Mcl-1 | SPR | - | - | 170 pM | [2] | |
| Bcl-2 | FRET | 6.8 µM | 20 µM | - | [2] | |
| Bcl-xL | FRET | 18 µM | 36 µM | - | [2] | |
| Bcl-w | FRET | 25 µM | 49 µM | - | [2] | |
| Bfl-1 | FRET | 12 µM | 24 µM | - | [2] | |
| S63845 | Mcl-1 | - | - | - | 0.19 nM | [11] |
| This compound | Mcl-1 | - | <1 nM | <500 nM | - | [1] |
Table 2: Cellular Activity of AZD5991 in Mcl-1 Dependent Cell Lines
| Cell Line | Cancer Type | Assay Type | EC50 / GI50 | Reference |
| MOLP-8 | Multiple Myeloma | Caspase 3/7 Activity (6h) | 33 nM | [12] |
| MV4-11 | Acute Myeloid Leukemia | Caspase 3/7 Activity (6h) | 24 nM | [12] |
| NCI-H23 | Non-Small Cell Lung Cancer | Cell Viability | 190 nM | [13] |
| Eµ-Myc (Mcl-1 OE) | Lymphoma | Apoptosis Induction | 0.35 µM | [2] |
| Eµ-Myc (Control) | Lymphoma | Apoptosis Induction | 1.07 µM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of Mcl-1 inhibitors like AZD5991.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
-
Objective: To determine the binding affinity (IC50 and Ki) of inhibitors to Mcl-1 and other Bcl-2 family proteins.
-
Principle: This assay measures the disruption of the interaction between a fluorescently labeled BH3 peptide and the target protein by a competing inhibitor.
-
General Protocol:
-
Recombinant Mcl-1 protein is incubated with a fluorescently labeled (e.g., biotinylated) BH3 peptide and a fluorescent donor/acceptor pair (e.g., europium-streptavidin and allophycocyanin-anti-His).
-
Serial dilutions of the test inhibitor (e.g., AZD5991) are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal indicates displacement of the BH3 peptide by the inhibitor.
-
IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation. Ki values can be derived from the IC50 using the Cheng-Prusoff equation.[6]
-
2. Surface Plasmon Resonance (SPR) Assay
-
Objective: To measure the binding affinity (Kd) and kinetics (kon, koff) of the inhibitor to Mcl-1.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (inhibitor) binds to a ligand (Mcl-1) immobilized on the chip.
-
General Protocol:
-
Recombinant Mcl-1 protein is immobilized on a sensor chip.
-
A series of concentrations of the inhibitor are flowed over the chip surface.
-
The association (kon) and dissociation (koff) rates are measured in real-time.
-
The equilibrium dissociation constant (Kd) is calculated as koff/kon.[2]
-
3. Cell Viability and Apoptosis Assays
-
Objective: To assess the effect of the Mcl-1 inhibitor on cancer cell growth and induction of apoptosis.
-
Protocols:
-
Caspase-3/7 Activity Assay: Cells are treated with the inhibitor for a specified time (e.g., 6 hours). A luminogenic caspase-3/7 substrate is added, and the resulting luminescence, proportional to caspase activity, is measured.[6][12]
-
Annexin V Staining: Apoptosis is measured by flow cytometry using fluorescently labeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis.[12]
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Assay: MOMP can be assessed by measuring the release of cytochrome c from the mitochondria into the cytosol via western blotting or by using fluorescent dyes that accumulate in mitochondria with intact membrane potential.[2]
-
4. In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the Mcl-1 inhibitor in a living organism.
-
General Protocol:
-
Human cancer cells (e.g., MOLP-8 multiple myeloma cells) are subcutaneously implanted into immunodeficient mice.[2]
-
Once tumors are established, mice are treated with the inhibitor (e.g., a single intravenous dose of AZD5991) or vehicle control.[2]
-
Tumor volume and body weight are monitored over time.
-
Efficacy is reported as tumor growth inhibition (TGI) or tumor regression.[13]
-
Pharmacodynamic markers, such as cleaved caspase-3 in tumor lysates, can be measured to confirm on-target activity.[2]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the Mcl-1 signaling pathway, the mechanism of action of Mcl-1 inhibitors, and a typical drug discovery workflow.
Caption: The intrinsic apoptosis pathway regulated by Bcl-2 family proteins.
Caption: Mechanism of action of a selective Mcl-1 inhibitor.
Caption: A typical workflow for Mcl-1 inhibitor discovery and development.
Conclusion and Future Directions
The discovery and development of potent and selective Mcl-1 inhibitors like AZD5991 represent a significant advancement in the field of oncology. These molecules have demonstrated promising preclinical activity, validating Mcl-1 as a druggable target.[2][14][15][16] AZD5991 progressed to Phase I clinical trials for patients with hematological malignancies.[15][17] However, the clinical development of AZD5991 was halted due to an unfavorable risk/benefit ratio, primarily related to cardiac toxicity (asymptomatic troponin elevation).[17][18]
This highlights a key challenge for the field: achieving a therapeutic window that allows for potent anti-tumor activity without causing significant on-target toxicity in normal tissues, such as cardiomyocytes, which also rely on Mcl-1 for survival. Future research will likely focus on developing next-generation Mcl-1 inhibitors with improved safety profiles, exploring intermittent dosing schedules, and identifying predictive biomarkers to select patient populations most likely to benefit from Mcl-1 inhibition. Combination therapies, such as pairing Mcl-1 inhibitors with other targeted agents like the Bcl-2 inhibitor venetoclax, also hold significant promise for overcoming drug resistance and improving patient outcomes.[2][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 12. AZD5991 [openinnovation.astrazeneca.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. [PDF] Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia | Semantic Scholar [semanticscholar.org]
- 15. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.monash.edu [research.monash.edu]
- 17. P579: SAFETY, TOLERABILITY, PHARMACOKINETICS, AND PRELIMINARY ANTITUMOR ACTIVITY OF AZD5991 IN RELAPSED/ REFRACTORY HEMATOLOGIC MALIGNANCIES: A PHASE 1 FIRST-IN-HUMAN STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
(E)-Mcl-1 Inhibitor 7: A Deep Dive into its Apoptotic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family, which is frequently overexpressed in various cancers, contributing to tumor progression and resistance to therapy.[1][2][3] The development of selective Mcl-1 inhibitors is a promising therapeutic strategy to induce programmed cell death, or apoptosis, in cancer cells. This technical guide focuses on the mechanism of action of a potent and selective Mcl-1 inhibitor, herein referred to as (E)-Mcl-1 inhibitor 7, with a high likelihood of being the compound "(Rₐ)-7" described in the discovery of AZD5991.[4]
Core Mechanism: Releasing the Brakes on Apoptosis
The primary function of Mcl-1 is to sequester pro-apoptotic proteins, particularly Bak and Bim, thereby preventing the initiation of the intrinsic apoptotic cascade.[1][2][5] this compound acts as a BH3 mimetic, meaning it mimics the binding of BH3-only proteins (like Bim and Puma) to the hydrophobic groove of Mcl-1.[1] By competitively binding to this groove with high affinity, the inhibitor displaces Bak from Mcl-1.[1][4]
The release of Bak is a critical event that triggers its oligomerization, leading to the formation of pores in the outer mitochondrial membrane.[4][5][6] This process, known as mitochondrial outer membrane permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.[2][4] Cytoplasmic cytochrome c then binds to Apaf-1, initiating the formation of the apoptosome and subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3 and -7.[4] The activation of these executioner caspases orchestrates the dismantling of the cell, leading to apoptosis.[4]
Signaling Pathway of Apoptosis Induction by this compound
Caption: Apoptotic pathway induced by this compound.
Quantitative Data Summary
The following table summarizes the binding affinity and cellular potency of (Rₐ)-7, which is understood to be the same as or structurally very similar to this compound.
| Parameter | Target | Value | Assay | Reference |
| IC₅₀ | Mcl-1 | 0.72 nM | FRET | [4] |
| Bcl-2 | 20 µM | FRET | [4] | |
| Bcl-xL | 36 µM | FRET | [4] | |
| Bcl-w | 49 µM | FRET | [4] | |
| Bfl-1 | 24 µM | FRET | [4] | |
| Kᵢ | Mcl-1 | 200 pM | FRET | [4] |
| Bcl-2 | 6.8 µM | FRET | [4] | |
| Bcl-xL | 18 µM | FRET | [4] | |
| Bcl-w | 25 µM | FRET | [4] | |
| Bfl-1 | 12 µM | FRET | [4] | |
| Kₔ | Mcl-1 | 170 pM | SPR | [4] |
| kₒₙ | Mcl-1 | 3.8 x 10⁶ M⁻¹s⁻¹ | SPR | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are outlines of common protocols used to characterize Mcl-1 inhibitors.
Förster Resonance Energy Transfer (FRET) Assay for Binding Affinity
This assay is used to measure the binding affinity of the inhibitor to Mcl-1 and other Bcl-2 family proteins.
Principle: A fluorescently labeled BH3 peptide (the donor) and a labeled Bcl-2 family protein (the acceptor) are used. When in close proximity (i.e., bound), excitation of the donor fluorophore results in energy transfer to the acceptor, which then fluoresces. An inhibitor that disrupts this interaction will decrease the FRET signal.
Protocol Outline:
-
Reagent Preparation: Recombinant Mcl-1 protein and a fluorescently tagged Bim BH3 peptide are prepared in an appropriate assay buffer.
-
Inhibitor Dilution: A serial dilution of the this compound is prepared.
-
Assay Plate Setup: The inhibitor dilutions, Mcl-1 protein, and the fluorescent peptide are added to the wells of a microplate.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Fluorescence Reading: The fluorescence is read on a plate reader at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding (on-rate and off-rate) and the binding affinity (Kₔ).
Principle: One binding partner (e.g., Mcl-1 protein) is immobilized on a sensor chip. A solution containing the other binding partner (the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.
Protocol Outline:
-
Chip Preparation: A sensor chip is activated, and recombinant Mcl-1 protein is immobilized onto the surface.
-
Inhibitor Injection: A series of concentrations of this compound are injected over the sensor surface.
-
Association and Dissociation Monitoring: The change in the SPR signal is monitored in real-time during the association (inhibitor flowing over) and dissociation (buffer flowing over) phases.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model to determine the association rate constant (kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kₔ = kₒff / kₒₙ).
Caspase-3/7 Activation Assay
This assay measures the activity of the executioner caspases-3 and -7, a hallmark of apoptosis.
Principle: A luminogenic or fluorogenic substrate containing the caspase-3/7 recognition sequence (DEVD) is used. When cleaved by active caspase-3 or -7, a luminescent or fluorescent signal is produced that is proportional to the enzyme's activity.
Protocol Outline:
-
Cell Culture and Treatment: Mcl-1 dependent cancer cells are seeded in a multi-well plate and treated with various concentrations of this compound for a specified time.
-
Lysis and Substrate Addition: The cells are lysed, and the caspase-3/7 substrate is added.
-
Incubation: The plate is incubated to allow for the enzymatic reaction to proceed.
-
Signal Detection: The luminescence or fluorescence is measured using a plate reader.
-
Data Analysis: The signal intensity is correlated with the level of caspase-3/7 activation.
Experimental Workflow: FRET-Based Binding Assay
Caption: Workflow for a FRET-based Mcl-1 binding assay.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
(E)-Mcl-1 Inhibitor 7: A Technical Overview of Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet in-depth overview of the binding characteristics of (E)-Mcl-1 inhibitor 7, a potent antagonist of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Overexpression of Mcl-1 is a key survival mechanism for many cancer cells and a known contributor to therapeutic resistance, making it a critical target in oncology drug discovery.[1][2] This document summarizes the available quantitative data, outlines the likely experimental methodologies employed for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
This compound, also identified as Example 34 in patent WO2020097577, demonstrates high-affinity binding to Mcl-1.[3] The available data are summarized below. A distinct compound, referred to as Mcl-1 inhibitor 7 or Example 35, is also mentioned in the same patent.[4]
| Inhibitor Name | Target | Binding Affinity (Ki) | Half-maximal Inhibitory Concentration (IC50) | Source |
| This compound (Example 34) | Mcl-1 | < 1 nM | < 500 nM | Patent: WO2020097577[3] |
Experimental Protocols
While the specific experimental details for the characterization of this compound are proprietary to the patent holders, this section outlines representative protocols for determining the binding affinity (Ki) and inhibitory concentration (IC50) of Mcl-1 inhibitors. These methods are standard in the field and are likely to be similar to those used for this compound.
Determination of IC50 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a common method for quantifying the binding of an inhibitor to its target in a high-throughput format.[1][2][3][4][5]
Principle: This assay measures the disruption of the interaction between Mcl-1 protein and a fluorescently labeled peptide derived from a natural binding partner (e.g., a BH3 domain peptide). The Mcl-1 protein is typically tagged with a Terbium (Tb) cryptate (donor fluorophore), and the BH3 peptide is labeled with a suitable acceptor fluorophore. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor that binds to Mcl-1 will displace the labeled peptide, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human Mcl-1 protein (His-tagged)
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bim-BH3)
-
Terbium-labeled anti-His antibody
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
384-well microplates
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
A solution of Mcl-1 protein and the Terbium-labeled anti-His antibody is prepared in assay buffer and incubated to allow for complex formation.
-
The inhibitor, this compound, is serially diluted to various concentrations.
-
The Mcl-1/antibody complex is added to the wells of a 384-well plate.
-
The serially diluted inhibitor is then added to the respective wells.
-
The fluorescently labeled BH3 peptide is added to all wells to initiate the binding reaction.
-
The plate is incubated at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Determination of Ki from IC50
The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the concentration of the fluorescent ligand and its dissociation constant (Kd) for the target protein are known.
Equation: Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] = concentration of the fluorescently labeled ligand
-
Kd = dissociation constant of the ligand-protein interaction
Visualizations
Mcl-1 Signaling Pathway and Inhibition
Mcl-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters pro-apoptotic proteins like Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death. This compound binds to the BH3-binding groove of Mcl-1, disrupting these protein-protein interactions and liberating the pro-apoptotic factors, thereby triggering apoptosis.
Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for IC50 Determination (TR-FRET)
The following diagram illustrates the key steps in determining the IC50 value of this compound using a TR-FRET assay.
Caption: A generalized experimental workflow for determining the IC50 of an Mcl-1 inhibitor.
References
Technical Guide: (E)-Mcl-1 Inhibitor 7 Target Engagement in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "(E)-Mcl-1 inhibitor 7" is not extensively documented in publicly available literature. This guide, therefore, utilizes data from well-characterized, potent, and selective Myeloid Cell Leukemia-1 (Mcl-1) inhibitors as exemplars to detail the principles and methodologies for evaluating target engagement in cancer cells.
Introduction
Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical regulator of the intrinsic apoptosis pathway.[1][2][3] Its overexpression is a common feature in a wide range of human cancers, where it contributes to tumor survival, proliferation, and resistance to conventional therapies.[1][2][4][5] This makes Mcl-1 a high-priority therapeutic target. Small molecule inhibitors, designed as BH3 mimetics, aim to restore the natural process of programmed cell death (apoptosis) by directly binding to Mcl-1 and preventing it from sequestering pro-apoptotic proteins.[1][2]
This guide provides an in-depth overview of the core techniques and data analysis involved in confirming that a selective Mcl-1 inhibitor, exemplified here as "Inhibitor 7," successfully engages its target in cancer cells, leading to the desired biological outcome.
Mechanism of Action: Restoring Apoptosis
Mcl-1 exerts its pro-survival function by binding to and neutralizing pro-apoptotic effector proteins, primarily Bak and Bax.[2] This prevents their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane, a key step in initiating apoptosis. Mcl-1 inhibitors are designed to fit into the same hydrophobic BH3-binding groove on the Mcl-1 protein that Bak and Bax would occupy.[2] By competitively binding to this site, the inhibitor displaces these pro-apoptotic proteins, freeing them to trigger the apoptotic cascade.[1]
Quantitative Assessment of Target Engagement
Quantifying the interaction between an inhibitor and its target is fundamental. This is typically assessed through biochemical assays to determine binding affinity (e.g., Kᵢ) and cell-based assays to measure functional potency (e.g., IC₅₀).
Table 1: Biochemical and Cellular Potency of Exemplary Mcl-1 Inhibitors
| Inhibitor | Assay Type | Target Binding (Kᵢ) | Cellular Activity (IC₅₀) | Selectivity over other Bcl-2 family | Reference |
| A-1210477 | TR-FRET | 0.454 nM | 26.2 nM | >100-fold | [2] |
| UMI-77 | FP-based | 490 nM | Varies by cell line | ~10-fold vs. BFL-1/A1 | [2] |
| MIM1 | FP-based | - | 4.78 µM | Selective for Mcl-1 | [4] |
| S1 | FP-based | 58 nM | Varies by cell line | Also binds Bcl-2 (Kᵈ = 310 nM) | [4] |
Note: FP = Fluorescence Polarization; TR-FRET = Time-Resolved Fluorescence Resonance Energy Transfer. Values are highly dependent on the specific assay conditions and cell lines used.
Key Experimental Protocols for Target Engagement
Verifying that an inhibitor engages Mcl-1 within the complex environment of a cancer cell requires specialized biophysical and functional assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
The TR-FRET assay is a robust, high-throughput method to measure the binding affinity of an inhibitor to Mcl-1 by quantifying the disruption of a known protein-ligand interaction.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Plate Setup:
-
Reaction Initiation and Incubation:
-
Data Acquisition:
-
Read the plate using a microplate reader capable of TR-FRET.
-
Measure the emission at two wavelengths: 620 nm (Tb-donor) and 665 nm (dye-acceptor).[9]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). A high ratio indicates proximity between the donor and acceptor (Mcl-1 binding its ligand), while a low ratio indicates disruption by the inhibitor.
-
Plot the TR-FRET ratio against the inhibitor concentration to determine the IC₅₀ value.
-
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
The Tipping Point of Cell Fate: A Technical Guide to the Role of Mcl-1 in Tumor Survival and Progression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myeloid cell leukemia-1 (Mcl-1), a pivotal anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, has emerged as a critical factor in oncogenesis and therapeutic resistance. Its overexpression is a common feature across a wide spectrum of human cancers, directly contributing to the survival of malignant cells and the progression of tumors. This technical guide provides an in-depth exploration of Mcl-1's multifaceted role in cancer biology, its complex regulatory networks, and its validation as a high-value therapeutic target. We will delve into the key signaling pathways, present quantitative data on its clinical relevance, and provide detailed experimental protocols for its study, offering a comprehensive resource for researchers and drug development professionals in oncology.
Mcl-1: A Guardian of Malignant Cells
Mcl-1 is a pro-survival protein that is essential for the viability of various cell types.[1] In the context of cancer, its function is hijacked to sustain the malignant phenotype. Mcl-1 exerts its anti-apoptotic effects primarily by sequestering the pro-apoptotic proteins Bak and Bax, thereby preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane.[1][2] This action effectively blocks the intrinsic pathway of apoptosis, a cell's natural defense mechanism against oncogenic transformation. The short half-life of Mcl-1 allows it to act as a rapid sensor and responder to cellular stress, making its regulation a critical node in cell fate decisions.[2]
The Central Role of Mcl-1 in Tumor Survival and Progression
The overexpression of Mcl-1 is not merely a bystander effect in cancer; it is a key driver of tumor survival and progression. By inhibiting apoptosis, Mcl-1 allows cancer cells to evade cell death signals induced by DNA damage, oncogenic stress, and chemotherapy.[1][3] This survival advantage is crucial for the initial establishment of a tumor and its subsequent growth.
Furthermore, Mcl-1 has been implicated in promoting tumor progression through mechanisms beyond apoptosis inhibition. Recent studies suggest its involvement in modulating cellular invasion and metastasis.[4] Mcl-1 can also contribute to the development of resistance to a wide array of cancer therapies, including conventional chemotherapy and targeted agents like Bcl-2 inhibitors (e.g., venetoclax).[1][5] This resistance is often mediated by the upregulation of Mcl-1, which compensates for the inhibition of other pro-survival proteins.[1]
Quantitative Data on Mcl-1 in Cancer
The clinical significance of Mcl-1 is underscored by its frequent dysregulation in human cancers and its correlation with patient outcomes.
| Cancer Type | Mcl-1 Overexpression/Amplification | Clinical Significance | Reference |
| Breast Cancer | 36% of cases exhibit elevated Mcl-1 expression. | Associated with resistance to therapies like HER2 inhibitors. | [4][5] |
| Lung Cancer | 54% of cases show elevated Mcl-1 expression. | A common somatic copy number amplification. | [4][5] |
| Multiple Myeloma | 40% of patients have amplification or gain of the Mcl-1 gene. | High Mcl-1 levels correlate with shorter event-free survival. | [1] |
| Colorectal Cancer | Strong cytoplasmic expression correlates with tumor stage and lymph node metastasis. | Associated with inferior survival rates. | [6][7] |
| Hematological Malignancies | Frequently overexpressed in various lymphomas and leukemias. | A key factor in resistance to venetoclax in AML. | [1][4] |
Signaling Pathways and Regulation of Mcl-1
The expression and activity of Mcl-1 are tightly controlled at multiple levels, including transcription, post-transcription, translation, and post-translation. This intricate regulatory network is often dysregulated in cancer, leading to the sustained high levels of Mcl-1 that promote tumor survival.
Transcriptional Regulation
Several oncogenic signaling pathways converge to upregulate Mcl-1 transcription. These include:
-
PI3K/Akt Pathway: A central pathway in cell survival and proliferation, it promotes Mcl-1 expression.[3][8]
-
JAK/STAT Pathway: Cytokine signaling through this pathway can induce Mcl-1 transcription.[4]
-
MAPK/ERK Pathway: This pathway, often activated by growth factor receptors, also contributes to Mcl-1 upregulation.[4]
Post-Translational Modifications
The stability of the Mcl-1 protein is a critical determinant of its cellular levels. Mcl-1 has a very short half-life due to its rapid degradation via the proteasome.[3] This process is regulated by a balance between ubiquitination and deubiquitination.
-
Ubiquitination: E3 ubiquitin ligases such as MULE, SCFFBW7, and β-TrCP target Mcl-1 for proteasomal degradation.[3][4]
-
Deubiquitination: The deubiquitinase USP9X can remove ubiquitin from Mcl-1, thereby stabilizing the protein and promoting cell survival.[3]
-
Phosphorylation: Phosphorylation of Mcl-1 can either promote its stability or prime it for degradation, depending on the specific site and the kinase involved.
Caption: Regulation of Mcl-1 and its role in apoptosis.
Mcl-1 as a Therapeutic Target
The critical role of Mcl-1 in tumor survival and its frequent overexpression have made it an attractive target for cancer therapy.[9] The development of small-molecule inhibitors that directly bind to Mcl-1 and disrupt its interaction with pro-apoptotic proteins is a promising strategy.[5][10]
Mcl-1 Inhibitors in Clinical Development
Several selective Mcl-1 inhibitors have entered clinical trials, demonstrating the feasibility of targeting this protein.
| Compound | Developer(s) | Phase of Development | Selected Indications | Reference |
| S64315 (MIK665) | Servier/Novartis | Phase 1/2 | Hematological Malignancies (AML, MM, MDS) | [11][12] |
| AZD5991 | AstraZeneca | Phase 1/2 | Hematological Malignancies | [12][13] |
| AMG 176 | Amgen | Phase 1 | Hematological Malignancies (MM, AML) | [13] |
| AMG 397 | Amgen | Phase 1 | Multiple Myeloma, Non-Hodgkin Lymphoma | [13] |
Note: Clinical trial landscapes are dynamic and subject to change.
Challenges in targeting Mcl-1 include potential on-target toxicities in healthy tissues that also rely on Mcl-1 for survival, such as cardiomyocytes and hematopoietic stem cells.[14] Strategies to mitigate these effects, such as intermittent dosing schedules and combination therapies, are being actively explored.[14]
Caption: Mcl-1 protein interaction network.
Key Experimental Protocols for Mcl-1 Research
Studying the role of Mcl-1 requires a variety of molecular and cellular biology techniques. Below are detailed protocols for two fundamental experiments: Co-Immunoprecipitation to analyze protein-protein interactions and the TUNEL assay to detect apoptosis.
Co-Immunoprecipitation (Co-IP) for Mcl-1 Interaction Analysis
This protocol is designed to determine if Mcl-1 physically interacts with a protein of interest (e.g., Bak, Noxa) within a cell.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against Mcl-1 (for immunoprecipitation)
-
Antibody against the protein of interest (for western blotting)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Standard western blotting reagents and equipment
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer for 30 minutes on ice.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads and discard them.
-
Immunoprecipitation: Add the primary antibody against Mcl-1 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Bead Binding: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer. If using SDS-PAGE sample buffer, boil the beads for 5-10 minutes.
-
Western Blot Analysis: Resolve the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with the antibody against the protein of interest.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection
This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Paraffin-embedded tissue sections or cultured cells on slides
-
Proteinase K solution
-
TdT reaction mix (containing TdT enzyme and labeled dUTPs, e.g., biotin-dUTP)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate
-
Counterstain (e.g., Hematoxylin)
-
Microscope
Procedure:
-
Deparaffinization and Rehydration (for tissue sections): Treat slides with xylene and a graded series of ethanol to rehydrate the tissue.
-
Permeabilization: Incubate the samples with Proteinase K solution to permeabilize the cells.[15]
-
Labeling: Add the TdT reaction mixture to the samples and incubate in a humidified chamber at 37°C for 1 hour to allow the enzyme to label the 3'-OH ends of fragmented DNA.[15]
-
Detection: Incubate the samples with streptavidin-HRP conjugate, which will bind to the biotin-labeled dUTPs.
-
Visualization: Add the DAB substrate. The HRP enzyme will convert DAB into a brown precipitate at the sites of DNA fragmentation.[15]
-
Counterstaining: Lightly counterstain the nuclei with a stain like hematoxylin to visualize all cells.
-
Analysis: Observe the samples under a light microscope. Apoptotic cells will have dark brown stained nuclei.
Caption: Workflow for key Mcl-1 experiments.
Conclusion and Future Directions
Mcl-1 stands as a formidable adversary in the fight against cancer. Its role as a key survival factor is well-established, and its contribution to therapeutic resistance presents a major clinical challenge. The development of selective Mcl-1 inhibitors offers a promising avenue to overcome this challenge, with early clinical data demonstrating the potential of this therapeutic strategy.
Future research should focus on identifying predictive biomarkers to select patients most likely to respond to Mcl-1 inhibition. Furthermore, exploring rational combination therapies that synergize with Mcl-1 inhibitors will be crucial to maximizing their efficacy and overcoming potential resistance mechanisms. A deeper understanding of the non-apoptotic functions of Mcl-1 may also unveil new therapeutic opportunities. The continued investigation into the intricate biology of Mcl-1 will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- 1. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive characterization of MCL‐1 in patients with colorectal cancer: Expression, molecular profiles, and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 9. Targeting Myeloid Leukemia-1 in Cancer Therapy: Advances and Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Global MCL1 Inhibitor Drug Clinical Trials & Commercialization Analysis Report 2023: Insight by Company, Indication, Phase and Innovation and Development Trends By Different Cancers [prnewswire.com]
- 12. Advances in Clinical Research on Mcl-1 Inhibitors [synapse.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. kuickresearch.com [kuickresearch.com]
- 15. genscript.com [genscript.com]
An In-Depth Technical Guide on the (E)-Mcl-1 Inhibitor 7: Effects on Bcl-2 Family Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key mechanism of tumorigenesis and resistance to anti-cancer therapies. This technical guide provides a comprehensive overview of a specific Mcl-1 inhibitor, designated as (E)-Mcl-1 inhibitor 7, a spiro-sulfonamide derivative identified as "Example 34" in patent WO2020097577A1. This document details the inhibitor's known effects on Bcl-2 family protein interactions, presenting available quantitative data, outlining detailed experimental protocols for its characterization, and visualizing the pertinent biological pathways and experimental workflows.
Introduction to Mcl-1 and its Role in Apoptosis
The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which consists of pro-apoptotic and anti-apoptotic members. Mcl-1 is a key anti-apoptotic protein that sequesters pro-apoptotic proteins, such as Bim, Bak, and Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[1][2][3][4][5] Overexpression of Mcl-1 allows cancer cells to evade apoptosis, contributing to tumor progression and resistance to various chemotherapeutic agents.[6][7] Consequently, the development of small molecule inhibitors that specifically target Mcl-1 is a promising strategy in cancer therapy.[6][8]
This compound: A Potent Spiro-Sulfonamide Derivative
This compound (Example 34) is a novel spiro-sulfonamide derivative identified as a potent inhibitor of Mcl-1.[9] While extensive peer-reviewed literature on this specific compound is limited, the originating patent and vendor information provide initial insights into its high affinity for Mcl-1.
Chemical Structure
The definitive chemical structure of this compound is detailed within patent WO2020097577A1 as Example 34. An ORTEP representation of the compound is also provided in the patent, confirming its stereochemistry.[9]
Note: Due to the proprietary nature of the specific chemical structure, a generalized representation or a direct reference to the patent is necessary for detailed structural information.
Quantitative Data on Mcl-1 Inhibition
The available data from commercial suppliers, derived from the patent, indicates that this compound is a highly potent Mcl-1 inhibitor.
| Parameter | Value | Reference |
| Mcl-1 Ki | <1 nM | [9] |
| Mcl-1 IC50 | <500 nM | [9] |
Note: Data regarding the binding affinity and inhibitory concentrations against other Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Bcl-w, Bfl-1/A1) for this compound are not publicly available. Selectivity is a critical parameter for Mcl-1 inhibitors, and further experimental validation is required to fully characterize the selectivity profile of this compound.
Mechanism of Action: Disruption of Mcl-1 Protein Interactions
The primary mechanism of action for Mcl-1 inhibitors like this compound is to bind to the BH3-binding groove of Mcl-1. This competitive binding displaces pro-apoptotic BH3-only proteins (e.g., Bim, Puma, Noxa) and effector proteins (Bak, Bax) that are sequestered by Mcl-1.[2][3][4] The release of these pro-apoptotic factors initiates the downstream apoptotic cascade.
Signaling Pathway of Mcl-1 Inhibition
The inhibition of Mcl-1 by a small molecule inhibitor disrupts the equilibrium of Bcl-2 family protein interactions, leading to the activation of the intrinsic apoptotic pathway.
Experimental Protocols for Characterization
The following sections provide detailed, representative methodologies for key experiments used to characterize Mcl-1 inhibitors. While the specific protocols for this compound are not publicly detailed, these standard procedures are widely adopted in the field.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Mcl-1 Binding Affinity
This assay quantitatively measures the binding affinity of the inhibitor to Mcl-1 by competing with a fluorescently labeled BH3 peptide.
Materials:
-
Recombinant human Mcl-1 protein (His-tagged)
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3)
-
Terbium-conjugated anti-His antibody (Tb-anti-His)
-
Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
384-well low-volume black plates
-
TR-FRET microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 5 µL of a solution containing His-Mcl-1 and FITC-Bim BH3 peptide in Assay Buffer. Final concentrations should be optimized, for example, 5 nM Mcl-1 and 10 nM FITC-Bim BH3.
-
Add 5 µL of Tb-anti-His antibody in Assay Buffer (e.g., 1 nM final concentration).
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal using a microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (for Terbium) and 520 nm (for FITC).
-
Calculate the ratio of the emission at 520 nm to 495 nm.
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.
Co-Immunoprecipitation (Co-IP) to Assess Disruption of Mcl-1-Bim Interaction
This experiment demonstrates the inhibitor's ability to disrupt the interaction between Mcl-1 and its binding partners in a cellular context.
Materials:
-
Mcl-1-dependent cancer cell line (e.g., MOLM-13)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Mcl-1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibodies for Western blotting (anti-Mcl-1, anti-Bim)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Culture MOLM-13 cells to the desired density and treat with varying concentrations of this compound or DMSO for 4-6 hours.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against Mcl-1 and Bim. A decrease in the amount of Bim co-immunoprecipitated with Mcl-1 in the presence of the inhibitor indicates disruption of the interaction.
Cellular Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the induction of apoptosis in cancer cells upon treatment with the inhibitor.[10][11]
Materials:
-
Mcl-1-dependent cancer cell line (e.g., MOLM-13)
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Seed MOLM-13 cells in a 6-well plate and treat with different concentrations of this compound for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion and Future Directions
This compound (Example 34) is a potent, spiro-sulfonamide-based inhibitor of Mcl-1 with high binding affinity. Its mechanism of action involves the disruption of Mcl-1's sequestration of pro-apoptotic proteins, thereby triggering the intrinsic apoptotic pathway. While initial potency data is promising, a comprehensive understanding of its therapeutic potential requires further investigation.
Key future research directions should include:
-
Selectivity Profiling: Determining the binding affinity of this compound against other Bcl-2 family members is crucial to assess its selectivity and potential off-target effects.
-
In Vivo Efficacy: Preclinical studies in relevant animal models of cancer are necessary to evaluate the inhibitor's anti-tumor activity, pharmacokinetics, and pharmacodynamics.
-
Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be essential for patient stratification in future clinical trials.
This technical guide provides a foundational understanding of this compound and a framework for its further preclinical characterization. The detailed protocols and pathway visualizations serve as valuable resources for researchers in the field of apoptosis and cancer drug development.
References
- 1. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 2. Validation of CRISPR targeting for proliferation and cytarabine resistance control genes in the acute myeloid leukemia cell line MOLM-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BCL-2 family proteins: changing pa ... | Article | H1 Connect [archive.connect.h1.co]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Patent Public Search | USPTO [ppubs.uspto.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Establishment and characterization of hypomethylating agent-resistant cell lines, MOLM/AZA-1 and MOLM/DEC-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Unlocking Apoptosis: A Technical Guide to the Anti-Tumor Activity of Novel Mcl-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family, has emerged as a critical and high-priority target in oncology.[1][2] Its overexpression is a common feature in a wide array of human cancers, including both hematological malignancies and solid tumors, where it plays a pivotal role in tumor cell survival, proliferation, and resistance to conventional therapies.[1][3][4][5] Unlike other Bcl-2 family members, Mcl-1 has a uniquely shallow binding groove and a very short half-life, making it a challenging yet highly attractive target for therapeutic intervention.[5][6][7] This guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental evaluation of novel small-molecule inhibitors designed to antagonize Mcl-1 function and reinstate the natural process of programmed cell death in cancer cells.
The Central Role of Mcl-1 in Apoptosis Regulation
Mcl-1 is a cornerstone of the intrinsic apoptotic pathway, acting as a primary survival factor.[3] Its main function is to sequester pro-apoptotic "effector" proteins like Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane.[1][3][6] This sequestration is crucial for maintaining mitochondrial integrity and preventing the release of cytochrome c, a key step in the activation of the caspase cascade that executes apoptosis.[6]
Mcl-1 itself is regulated by "BH3-only" sensor proteins, such as Bim, Puma, and Noxa. These proteins can bind to Mcl-1, displacing Bak and Bax and thereby triggering apoptosis.[7] In many cancers, Mcl-1 is overexpressed, tilting the balance in favor of survival by binding up the available pro-apoptotic effectors.[8] Novel Mcl-1 inhibitors are designed as BH3-mimetics; they fit into the BH3-binding groove of Mcl-1, competitively displacing pro-apoptotic proteins and liberating them to initiate cell death.[1][9]
Figure 1. Mcl-1 Signaling Pathway in Apoptosis.
Potency and Selectivity of Novel Mcl-1 Inhibitors
The development of potent and selective Mcl-1 inhibitors has been a significant focus of modern drug discovery. These compounds are evaluated based on their binding affinity (Ki) to Mcl-1 and their ability to inhibit its function in cellular contexts (IC50). High selectivity over other Bcl-2 family members like Bcl-2 and Bcl-xL is critical to minimize off-target toxicities.[10]
| Inhibitor | Target(s) | Binding Affinity (Ki, nM) | Cellular Activity (IC50, nM) | Cancer Type(s) | Reference |
| UMI-77 | Mcl-1 | 490 | ~3500 (BxPC-3 cells) | Pancreatic Cancer | [11][12] |
| AZD5991 | Mcl-1 | < 3 | 50 (MOLP-8 cells) | Hematological Malignancies | [4][13] |
| AMG-176 | Mcl-1 | < 0.1 | 35 (MOLP-8 cells) | Hematological Malignancies | [7] |
| S63845 | Mcl-1 | ~0.1 - 0.5 | 10-200 (Various cell lines) | Multiple Myeloma, Leukemia | [5][8] |
| A-1210477 | Mcl-1 | Not Reported | ~30-300 (Various cell lines) | Various Cancers | [4] |
Note: IC50 and Ki values can vary significantly based on the specific assay conditions and cell lines used.[14][15] The data presented here are representative values from cited literature for comparative purposes.
Core Experimental Protocols for Inhibitor Evaluation
A standardized set of assays is employed to characterize the anti-tumor activity of novel Mcl-1 inhibitors, progressing from initial compound screening to in vivo efficacy studies.
Figure 2. Experimental workflow for Mcl-1 inhibitor evaluation.
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., BxPC-3, MOLP-8) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the Mcl-1 inhibitor (e.g., 0.1 nM to 10 µM) for a specified duration (typically 48-72 hours).[11]
-
MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated using non-linear regression analysis.
-
Apoptosis Induction (Caspase-Glo 3/7 Assay)
-
Principle: Measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic caspase-3/7 substrate which, when cleaved, generates a luminescent signal.
-
Methodology:
-
Seeding and Treatment: Cells are seeded and treated with the Mcl-1 inhibitor in 96-well white-walled plates as described for the viability assay.
-
Reagent Addition: After the treatment period (e.g., 24 hours), an equal volume of Caspase-Glo 3/7 Reagent is added to each well.
-
Incubation: The plate is mixed and incubated at room temperature for 1-2 hours.
-
Data Acquisition: Luminescence is measured using a luminometer.
-
Analysis: The signal is proportional to the amount of caspase activity and is reported as fold-change over the untreated control.
-
Co-Immunoprecipitation (Co-IP) for Protein Interaction
-
Principle: This technique is used to demonstrate that the inhibitor disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., Bak, Bax) within the cell.[11][12]
-
Methodology:
-
Cell Lysis: Cells treated with the Mcl-1 inhibitor are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for Mcl-1, which is coupled to agarose beads. This pulls down Mcl-1 and any proteins bound to it.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blotting: The eluted samples are run on an SDS-PAGE gel and analyzed by Western blot using antibodies for Mcl-1, Bak, and Bax to determine if Bak/Bax are present in the Mcl-1 pulldown. A reduction of Bak/Bax in the pulldown from treated cells indicates the inhibitor is effective.
-
In Vivo Xenograft Tumor Model
-
Principle: Evaluates the anti-tumor efficacy of the Mcl-1 inhibitor in a living organism. Human cancer cells are implanted in immunocompromised mice, and tumor growth is monitored following treatment.[11][16]
-
Methodology:
-
Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 BxPC-3 cells) is injected subcutaneously into the flank of immunodeficient mice (e.g., SCID or nude mice).[11]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Mice are randomized into vehicle control and treatment groups. The Mcl-1 inhibitor is administered via a clinically relevant route (e.g., intravenous, oral) at various doses and schedules (e.g., 60 mg/kg, 5 days/week).[11][16]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and apoptosis induction.[12]
-
Mechanism of Action: Re-engaging the Apoptotic Machinery
The therapeutic rationale for Mcl-1 inhibition is straightforward: by selectively blocking the Mcl-1 survival signal, the intrinsic balance within the cancer cell is shifted decisively towards apoptosis. This targeted disruption liberates effector proteins, leading to mitochondrial permeabilization and cell death.
Figure 3. Logical flow from Mcl-1 inhibition to apoptosis.
Challenges and Future Directions
Despite the significant promise of Mcl-1 inhibitors, their development is not without challenges. A primary concern is on-target cardiotoxicity, as Mcl-1 is essential for the survival of cardiomyocytes.[17] Several clinical trials have been halted or suspended due to cardiac-related adverse events.[17][18] Strategies to mitigate this risk include developing inhibitors with shorter half-lives or using intermittent dosing schedules.[19]
Furthermore, acquired resistance to Mcl-1 inhibitors can emerge, often through the upregulation of other anti-apoptotic proteins like Bcl-2 or Bcl-xL.[17] This highlights the potential for combination therapies. Indeed, synergistic effects have been observed when Mcl-1 inhibitors are combined with Bcl-2 inhibitors (like venetoclax) or conventional chemotherapies, offering a powerful strategy to overcome resistance and enhance anti-tumor efficacy.[1][4][20]
Conclusion
Targeting Mcl-1 represents a highly promising therapeutic strategy for a broad range of cancers that are dependent on this protein for survival. The novel inhibitors developed to date have demonstrated potent anti-tumor activity by successfully disrupting Mcl-1's protective function, thereby triggering apoptosis in malignant cells. While challenges related to toxicity and resistance remain, ongoing research into next-generation inhibitors, optimized dosing strategies, and rational combination therapies is paving the way for the successful clinical application of this important new class of anti-cancer agents. The continued investigation and refinement of these molecules hold the potential to address significant unmet needs in oncology.[1]
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 4. dovepress.com [dovepress.com]
- 5. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global MCL1 Inhibitor Drug Clinical Trials & Commercialization Analysis Report 2023: Insight by Company, Indication, Phase and Innovation and Development Trends By Different Cancers [prnewswire.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Evaluation and critical assessment of putative MCL-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 18. m.youtube.com [m.youtube.com]
- 19. kuickresearch.com [kuickresearch.com]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for (E)-Mcl-1 Inhibitor 7 In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in various human cancers, contributing to tumor survival and resistance to conventional therapies. (E)-Mcl-1 inhibitor 7 is a potent and selective small molecule inhibitor of Mcl-1, making it a valuable tool for cancer research and drug development. This document provides a detailed protocol for assessing the in vitro efficacy of this compound by measuring its impact on the viability of Mcl-1-dependent cancer cells.
Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins such as Bak and Bim, thereby preventing the initiation of the intrinsic apoptotic pathway. By inhibiting Mcl-1, this compound releases these pro-apoptotic factors, leading to the activation of caspases and subsequent programmed cell death. This targeted mechanism of action makes it a promising candidate for anticancer therapeutics, particularly in tumors that exhibit Mcl-1 dependency.
Mcl-1 Signaling Pathway in Apoptosis
The following diagram illustrates the central role of Mcl-1 in the regulation of apoptosis and the mechanism of action for an Mcl-1 inhibitor.
Caption: Mcl-1 signaling pathway and inhibitor action.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the number of viable cells in culture after treatment with this compound. The assay quantifies ATP, an indicator of metabolically active cells.[1][2][3][4]
Recommended Cell Line: NCI-H929 (Human Multiple Myeloma) This cell line is known to be Mcl-1 dependent and is a suitable model for this assay.[5]
Materials
-
This compound
-
NCI-H929 cell line (or other suitable Mcl-1 dependent cell line)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
2-Mercaptoethanol
-
Penicillin-Streptomycin solution
-
Trypan Blue solution
-
Dimethyl sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well microplates
-
Luminometer
Cell Culture and Maintenance
-
Culture NCI-H929 cells in RPMI-1640 medium supplemented with 10% FBS, 0.05 mM 2-mercaptoethanol, and 1% penicillin-streptomycin.[6]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
As NCI-H929 are suspension cells, maintain the culture by adding fresh medium to keep the cell density between 4 x 10^5 and 1 x 10^6 viable cells/mL.[6][7]
-
Before the assay, assess cell viability using Trypan Blue exclusion. A viability of >90% is recommended.
Experimental Workflow Diagram
Caption: In vitro cell viability assay workflow.
Assay Protocol
-
Cell Seeding:
-
Harvest NCI-H929 cells and resuspend them in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate (resulting in 5,000 cells/well).
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1%.
-
Add 10 µL of the diluted inhibitor or vehicle control (medium with the same percentage of DMSO) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[2]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2][3]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2][3]
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis and Presentation
-
Subtract the average background luminescence (from medium-only wells) from all experimental readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell viability) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Data Presentation Table:
| Concentration (nM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Average RLU | % Viability |
| Vehicle Control | 100 | ||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| 1000 | |||||
| 10000 |
RLU: Relative Luminescence Units
Alternative Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric alternative for assessing cell viability. It measures the metabolic activity of cells via the reduction of MTT to a purple formazan product by mitochondrial dehydrogenases.[8]
Additional Materials for MTT Assay
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Spectrophotometer (plate reader)
MTT Assay Protocol
-
Follow steps 1-3 of the CellTiter-Glo® protocol (Cell Seeding, Compound Preparation, and Incubation).
-
After the 72-hour incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
For suspension cells like NCI-H929, centrifuge the plate to pellet the cells and formazan crystals. Carefully aspirate the supernatant.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate spectrophotometer.
Note: When using the MTT assay, it is important to be aware of potential interferences. For example, compounds that affect cellular redox potential can interfere with the assay.[9]
Conclusion
This document provides a comprehensive guide for conducting an in vitro cell viability assay to evaluate the efficacy of this compound. The detailed protocols for both the CellTiter-Glo® and MTT assays, along with information on the appropriate cell line and data analysis, will enable researchers to obtain reliable and reproducible results. These experiments are crucial for characterizing the anticancer activity of Mcl-1 inhibitors and for advancing their development as potential therapeutic agents.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. ch.promega.com [ch.promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 5. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NCI-H929. Culture Collections [culturecollections.org.uk]
- 7. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Preclinical Xenograft Studies of Mcl-1 Inhibitors
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical survival factor for a wide range of human cancers.[1][2] Its overexpression is frequently correlated with high tumor grade, poor patient survival, and resistance to various cancer therapies, including other Bcl-2 family inhibitors like venetoclax.[2][3][4] Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins, such as Bak and Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.[5][6]
The development of potent and selective small-molecule inhibitors of Mcl-1 represents a promising therapeutic strategy to trigger apoptosis in cancer cells that depend on Mcl-1 for survival.[3][7] Preclinical evaluation of these inhibitors in robust mouse xenograft models is a critical step in their development pipeline. These in vivo studies are essential to assess anti-tumor efficacy, establish pharmacokinetic/pharmacodynamic (PK/PD) relationships, and evaluate the therapeutic window.
This document provides a detailed guide for designing and executing xenograft studies for Mcl-1 inhibitors, aimed at researchers, scientists, and drug development professionals.
Mcl-1 and the Intrinsic Apoptosis Pathway
Mcl-1 is a key regulator of the intrinsic (or mitochondrial) pathway of apoptosis. Cellular stress signals activate BH3-only "sensor" proteins (e.g., BIM, PUMA, NOXA), which in turn either neutralize anti-apoptotic proteins like Mcl-1 or directly activate the "effector" proteins BAX and BAK.[5][8] An Mcl-1 inhibitor disrupts the interaction between Mcl-1 and pro-apoptotic proteins, liberating BAX/BAK to oligomerize at the mitochondrial outer membrane. This leads to MOMP, the release of cytochrome c, apoptosome formation, and the activation of a caspase cascade, culminating in programmed cell death.[9][10]
Caption: Mcl-1 signaling in the intrinsic apoptosis pathway.
Experimental Design Workflow for Xenograft Studies
A typical xenograft study for an Mcl-1 inhibitor follows a structured workflow from model selection to endpoint analysis. The primary goal is to assess the anti-tumor activity of the compound, often as a single agent or in combination with other therapies.
Caption: General workflow for an Mcl-1 inhibitor xenograft study.
Key Considerations and Protocols
Cell Line and Animal Model Selection
Cell Lines: The choice of cell line is paramount and should be based on demonstrated dependence on Mcl-1 for survival. This is often predetermined through in vitro assays (e.g., siRNA/CRISPR screens, BH3 profiling).[11] Both hematological and solid tumor models are relevant.[12]
| Cancer Type | Recommended Cell Lines | Notes |
| Multiple Myeloma | NCI-H929, AMO-1 | Widely used, show high Mcl-1 dependence.[13][14][15] |
| Acute Myeloid Leukemia (AML) | MV-4-11, MOLM-13 | Models for hematological malignancies sensitive to Mcl-1 inhibition.[12][14] |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H23, A427 | Solid tumor models where Mcl-1 amplification or dependence is observed.[12][13][15] |
| Triple-Negative Breast Cancer (TNBC) | HCC-1187 | A subtype of breast cancer where Mcl-1 can be a key survival factor.[3][4] |
Animal Models: Immunocompromised mice are required to prevent rejection of human tumor xenografts.
-
SCID (Severe Combined Immunodeficient) mice: Suitable for many standard subcutaneous models.[1]
-
NSG (NOD scid gamma) mice: More severely immunocompromised, often preferred for hematopoietic malignancies and patient-derived xenograft (PDX) models.[16]
-
Humanized Mcl-1 Mice: Special knock-in models where the mouse Mcl-1 is replaced by human Mcl-1 can provide more accurate preclinical evaluation of on-target toxicities, as some inhibitors have different affinities for the human versus mouse protein.[17]
Mcl-1 Inhibitor Formulation and Dosing
Formulation: Mcl-1 inhibitors are often formulated for intravenous (IV) or intraperitoneal (IP) administration in preclinical studies. A common vehicle includes solvents like ethanol and solubilizing agents like Cremophor EL or PEG derivatives.[13][15][18] Dosing: The dose and schedule are determined from maximum tolerated dose (MTD) studies and pharmacokinetic data. Dosing can range from daily to weekly depending on the compound's half-life and toxicity profile.[14] For example, some studies have used single IV doses of 60 or 80 mg/kg.[13][15]
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment
-
Cell Culture: Culture the selected Mcl-1 dependent cancer cell line under standard conditions to ~80% confluency.
-
Cell Preparation: Harvest cells and perform a cell count. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10⁷ cells/mL.
-
Implantation: Mix the cell suspension 1:1 with Matrigel® on ice.[18]
-
Injection: Subcutaneously inject 100-200 µL of the cell/Matrigel mixture (typically 5-10 x 10⁶ cells) into the flank of each mouse (e.g., 6-8 week old female SCID mice).
-
Monitoring: Allow tumors to establish and grow. Begin caliper measurements 2-3 times per week once tumors are palpable.
Protocol 2: Efficacy Study Execution
-
Tumor Growth: Monitor tumor growth until the average volume reaches 150-200 mm³. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.
-
Randomization: Randomize mice into treatment groups (e.g., n=8-10 mice/group) with similar average tumor volumes. Typical groups include:
-
Group 1: Vehicle control
-
Group 2: Mcl-1 inhibitor (Dose 1)
-
Group 3: Mcl-1 inhibitor (Dose 2)
-
Group 4: Combination therapy (if applicable)
-
-
Treatment: Administer the Mcl-1 inhibitor and vehicle according to the predetermined dose and schedule (e.g., IV, IP, or PO).
-
In-life Measurements:
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a set duration. Efficacy is assessed by calculating Tumor Growth Inhibition (TGI) and the number of tumor regressions.
Protocol 3: Pharmacodynamic (PD) Marker Analysis
PD studies are crucial to confirm that the inhibitor is engaging its target in vivo and inducing the expected biological response. These often involve satellite groups of animals treated and then euthanized at specific time points (e.g., 2, 6, 24 hours) after a single dose.
A. Cleaved Caspase-3 Immunohistochemistry (IHC):
-
Sample Collection: Euthanize mice at designated time points post-treatment and excise tumors.
-
Fixation: Fix tumors in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol.
-
Processing: Process tissues, embed in paraffin, and section at 4-5 µm.
-
Staining:
-
Deparaffinize and rehydrate slides.
-
Perform heat-induced antigen retrieval (e.g., in citrate buffer).
-
Block endogenous peroxidase and non-specific binding sites.
-
Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Incubate with a secondary HRP-conjugated antibody.
-
Develop with a chromogen like DAB and counterstain with hematoxylin.
-
-
Analysis: Quantify the percentage of cleaved caspase-3 positive (apoptotic) cells using digital image analysis.
B. Mcl-1/BIM Complex Disruption via Co-Immunoprecipitation (Co-IP):
-
Sample Collection: Collect tumor tissue at specified time points and snap-freeze in liquid nitrogen.
-
Lysis: Homogenize the tumor tissue in a suitable lysis buffer (e.g., CHAPS buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the lysate with an anti-Mcl-1 antibody overnight at 4°C.
-
Add Protein A/G beads to pull down the Mcl-1 protein complexes.
-
Wash the beads several times to remove non-specific binders.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Mcl-1 and BIM.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
-
Analysis: A reduction in the amount of BIM co-immunoprecipitated with Mcl-1 in treated samples compared to vehicle indicates target engagement.[13][15]
Data Presentation
Quantitative data from xenograft studies should be summarized in clear, concise tables to facilitate comparison between treatment groups.
Table 1: Example In Vivo Efficacy Data Summary
| Treatment Group | Dose (mg/kg) & Schedule | Tumor Growth Inhibition (%) | Regressions (n/N) | Mean Body Weight Change (%) |
| Vehicle | N/A | 0 | 0/8 | +5.2 |
| Mcl-1 Inhibitor 'X' | 60, single dose IV | 85 | 3/8 | -2.1 |
| Mcl-1 Inhibitor 'X' | 80, single dose IV | 105 (Regression) | 7/8 | -4.5 |
Note: Data are hypothetical and modeled after published results for illustrative purposes.[13][15]
Table 2: Example Pharmacodynamic Data Summary
| Treatment Group | Time Post-Dose (h) | Caspase 3/7 Activity (Fold over Vehicle) | Mcl-1/BIM Complex (Relative Level) |
| Vehicle | 6 | 1.0 | 100% |
| Mcl-1 Inhibitor 'X' (60 mg/kg) | 2 | 3.5 | 65% |
| Mcl-1 Inhibitor 'X' (60 mg/kg) | 6 | 12.8 | 21% |
| Mcl-1 Inhibitor 'X' (60 mg/kg) | 24 | 4.2 | 58% |
Note: Data are hypothetical, demonstrating expected trends of on-target activity.[13][15]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 7. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. captortherapeutics.com [captortherapeutics.com]
- 13. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Biomarker-driven strategy for MCL1 inhibition in T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. pubs.acs.org [pubs.acs.org]
(E)-Mcl-1 inhibitor 7 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
(E)-Mcl-1 inhibitor 7 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulates the intrinsic apoptotic pathway. Its overexpression is implicated in the survival of various cancer cells and contributes to resistance against conventional cancer therapies. This compound, identified as Example 34 in patent WO2020097577A1, offers a promising tool for investigating the role of Mcl-1 in cancer biology and for the development of novel therapeutic strategies.[1][2]
These application notes provide detailed protocols for the solubility, preparation, and experimental use of this compound in both in vitro and in vivo settings.
II. Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | < 1 nM | [1] |
| IC50 | < 500 nM | [1] |
III. Solubility and Preparation
Precise solubility data for this compound in common laboratory solvents is not publicly available. However, based on the characteristics of structurally similar spiro-sulfonamide compounds, it is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Protocol for Preparation of Stock Solution (10 mM)
-
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Add the calculated volume of DMSO to the vial.
-
Vortex thoroughly for several minutes until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
-
Note: It is recommended to perform a solubility test with a small amount of the compound in the desired solvent to the target concentration before preparing a large stock.
IV. Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound. These are based on established methods for other Mcl-1 inhibitors and may require optimization for specific cell lines or experimental conditions.
A. In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the effect of this compound on the viability of cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3][4][5]
1. Materials:
- Mcl-1-dependent cancer cell line (e.g., NCI-H929 multiple myeloma cells)
- Complete cell culture medium
- This compound (10 mM stock solution in DMSO)
- 96-well flat-bottom cell culture plates
- MTT solution (5 mg/mL in PBS, sterile filtered)[3]
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1][5]
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Microplate reader
2. Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
3. Detailed Procedure:
- Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
- Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.
- Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.
- Incubate the plate for an additional 48 to 72 hours.
- Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
- After the incubation, carefully remove the medium containing MTT.
- Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
- Incubate the plate for 2-4 hours at room temperature on an orbital shaker to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
B. In Vitro Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the induction of apoptosis by this compound through the quantification of caspase-3 and -7 activities.[6][7][8]
1. Materials:
- Mcl-1-dependent cancer cell line
- Complete cell culture medium
- This compound (10 mM stock solution in DMSO)
- White-walled 96-well plates
- Caspase-Glo® 3/7 Assay System (Promega or equivalent)[6][7][8]
- Luminometer
2. Experimental Workflow:
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
3. Detailed Procedure:
- Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete culture medium.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
- Treat the cells with the desired concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control.
- Incubate for various time points (e.g., 6, 12, 24 hours) to determine the kinetics of apoptosis induction.
- After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
- Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
- Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
- Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
- Incubate the plate at room temperature for 1-2 hours, protected from light.
- Measure the luminescence of each well using a luminometer.
- Express the results as a fold-change in caspase-3/7 activity compared to the vehicle-treated control.
C. In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[9][10][11][12]
1. Materials:
- Immunocompromised mice (e.g., NOD-SCID or NSG mice)
- Mcl-1-dependent cancer cell line (e.g., A427 non-small cell lung cancer cells)[9]
- Matrigel (or other appropriate extracellular matrix)
- This compound
- Vehicle for in vivo administration (e.g., a solution containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
- Calipers for tumor measurement
- Sterile syringes and needles
2. Experimental Workflow:
Caption: Workflow for an in vivo xenograft tumor model study.
3. Detailed Procedure:
- Harvest cancer cells during their exponential growth phase and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
- Monitor the mice regularly for tumor formation.
- Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).
- Prepare the formulation of this compound in the chosen vehicle. The dosing concentration will need to be determined based on preliminary tolerability studies. A starting point could be in the range of 25-100 mg/kg.
- Administer the this compound formulation or vehicle to the mice via the desired route (e.g., intravenous, intraperitoneal, or oral) according to a defined schedule (e.g., once daily, twice weekly).
- Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: Volume = (length x width²) / 2.
- Monitor the body weight of the mice regularly as an indicator of toxicity.
- Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
- Analyze the data by comparing the tumor growth inhibition in the treated groups to the vehicle control group.
V. Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 is a pro-survival protein that sequesters the pro-apoptotic proteins BIM, PUMA, and NOXA, as well as the effector proteins BAX and BAK, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. This compound binds to the BH3-binding groove of Mcl-1, displacing the pro-apoptotic proteins and leading to the activation of BAX and BAK, which triggers the apoptotic cascade.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. WO2020097577A1 - Spiro-sulfonamide derivatives as inhibitors of myeloid cell leukemia-1 (mcl-1) protein - Google Patents [patents.google.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 8. promega.com [promega.com]
- 9. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Caspase-3/7 Activation Assay Using (E)-Mcl-1 Inhibitor 7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the activation of Caspase-3 and Caspase-7 in response to treatment with (E)-Mcl-1 inhibitor 7, a potent inhibitor of the anti-apoptotic protein Mcl-1.[1] This document outlines the underlying signaling pathway, a comprehensive experimental workflow, and methods for data analysis and interpretation.
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the Bcl-2 family.[2][3] It plays a crucial role in cell survival by sequestering pro-apoptotic proteins like Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic cascade.[2][3][4] Overexpression of Mcl-1 is a common feature in various cancers, contributing to tumor progression and resistance to therapy.[3][5][6]
This compound is a small molecule inhibitor that binds to Mcl-1 with high affinity (Ki: <1 nM, IC50: <500 nM), disrupting the Mcl-1/Bak protein-protein interaction.[1] This disruption liberates Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in the activation of executioner caspases, Caspase-3 and Caspase-7.[2][4][7] These caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7]
This protocol describes a cell-based assay to quantify the activity of Caspase-3 and Caspase-7, providing a robust method to evaluate the pro-apoptotic efficacy of this compound.
Signaling Pathway
The inhibition of Mcl-1 by this compound initiates the intrinsic apoptotic pathway. The following diagram illustrates the key events leading to Caspase-3/7 activation.
Caption: Mcl-1 Inhibition Pathway.
Experimental Protocols
This section provides detailed protocols for a Caspase-3/7 activation assay using a fluorogenic substrate. This method is suitable for a 96-well plate format and can be adapted for high-throughput screening.
Materials and Reagents
-
Cell Lines: Mcl-1 dependent cancer cell lines (e.g., multiple myeloma, non-small cell lung cancer).
-
This compound: Dissolved in an appropriate solvent (e.g., DMSO).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well, clear-bottom, black-walled plates
-
Caspase-3/7 Assay Kit (Fluorometric): Containing a fluorogenic Caspase-3/7 substrate (e.g., Ac-DEVD-pNA or similar) and lysis buffer.[8]
-
Positive Control: A known apoptosis inducer (e.g., Staurosporine, Etoposide).
-
Negative Control: Vehicle (e.g., DMSO).
-
Plate Reader: Capable of measuring fluorescence.
Experimental Workflow
The following diagram outlines the major steps in the Caspase-3/7 activation assay.
Caption: Caspase-3/7 Assay Workflow.
Detailed Protocol
-
Cell Seeding:
-
For adherent cells, trypsinize and resuspend cells in fresh medium. For suspension cells, directly resuspend.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well, clear-bottom, black-walled plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Prepare solutions for the positive control (e.g., Staurosporine) and vehicle control (e.g., DMSO).
-
Carefully remove the medium from the wells (for adherent cells) or directly add to the wells (for suspension cells).
-
Add 100 µL of the compound dilutions, positive control, or vehicle control to the respective wells.
-
Include wells with medium only to measure background fluorescence.
-
-
Incubation:
-
Incubate the plate for a predetermined time course (e.g., 6, 12, 24 hours) at 37°C in a humidified atmosphere with 5% CO2. The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
-
Caspase-3/7 Assay:
-
Equilibrate the Caspase-3/7 assay reagent and the plate to room temperature.
-
Add an equal volume (100 µL) of the Caspase-3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate (e.g., excitation ~485 nm, emission ~520 nm for DEVD-based substrates).[9]
-
Controls
-
Negative Control (Vehicle): Cells treated with the same concentration of the vehicle (e.g., DMSO) as the highest concentration of the inhibitor. This control establishes the basal level of Caspase-3/7 activity.
-
Positive Control: Cells treated with a known apoptosis-inducing agent to confirm that the assay system is working correctly.
-
No-Cell Control (Blank): Wells containing only cell culture medium and the assay reagent to determine the background fluorescence.
Data Presentation and Analysis
The raw fluorescence units (RFU) should be processed to determine the fold increase in Caspase-3/7 activity.
Data Normalization
-
Subtract Background: Subtract the average RFU of the no-cell control wells from the RFU of all other wells.
-
Calculate Fold Change: Divide the background-subtracted RFU of the treated samples by the background-subtracted RFU of the vehicle control samples.
Fold Change = (RFU_sample - RFU_blank) / (RFU_vehicle - RFU_blank)
Quantitative Data Summary
The results can be summarized in a table for easy comparison.
| Treatment Group | Concentration | Incubation Time (hours) | Average RFU (± SD) | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| Vehicle Control | 0.1% DMSO | 24 | 1500 ± 120 | 1.0 |
| This compound | 10 nM | 24 | 3500 ± 250 | 2.3 |
| This compound | 100 nM | 24 | 8700 ± 600 | 5.8 |
| This compound | 1 µM | 24 | 15200 ± 1100 | 10.1 |
| Staurosporine | 1 µM | 24 | 25000 ± 1800 | 16.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The dose-response relationship can be visualized by plotting the fold change in Caspase-3/7 activity against the concentration of this compound. This allows for the calculation of the EC50 value, the concentration at which 50% of the maximal response is observed.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Contaminated reagents or medium. | Use fresh, sterile reagents and medium. |
| Autofluorescence of the compound. | Run a control with the compound in medium without cells. | |
| Low signal or no response | Inappropriate incubation time. | Optimize the incubation time for the specific cell line. |
| Low cell number. | Increase the number of cells seeded per well. | |
| Inactive compound. | Verify the activity of the compound with a secondary assay. | |
| Caspase inhibitor present in serum. | Reduce the serum concentration or use serum-free medium during the assay. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and careful pipetting. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate. |
Conclusion
This protocol provides a robust and reliable method for quantifying the activation of Caspase-3 and Caspase-7 in response to treatment with this compound. By following these guidelines, researchers can effectively assess the pro-apoptotic activity of this compound and gain valuable insights into its mechanism of action. The use of appropriate controls and careful data analysis is crucial for obtaining accurate and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. bosterbio.com [bosterbio.com]
- 9. stemcell.com [stemcell.com]
Application Notes and Protocols: Western Blot Analysis of Mcl-1 and PARP Cleavage in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) and Poly (ADP-ribose) polymerase (PARP) are critical proteins involved in the regulation of apoptosis, or programmed cell death. Mcl-1, an anti-apoptotic member of the Bcl-2 family, promotes cell survival by inhibiting the function of pro-apoptotic proteins.[1][2] Its expression levels are tightly regulated by various signaling pathways, and its degradation is a key step in the initiation of apoptosis.[3] PARP, a nuclear enzyme involved in DNA repair, is a well-established substrate for caspases, the executioners of apoptosis.[4] During apoptosis, PARP is cleaved by activated caspase-3 and caspase-7, leading to its inactivation and serving as a hallmark of apoptotic cell death.[4][5] Monitoring the expression of Mcl-1 and the cleavage of PARP via Western blotting is a fundamental technique for assessing the apoptotic response of cells to various stimuli, including anti-cancer drug candidates.
This document provides detailed protocols for the Western blot analysis of Mcl-1 and PARP cleavage, along with illustrative diagrams of the associated signaling pathways and experimental workflow.
Signaling Pathways
The regulation of Mcl-1 and the cleavage of PARP are integrated into the complex network of apoptotic signaling. Upon receiving an apoptotic stimulus, a cascade of events is initiated, leading to the activation of caspases.
Mcl-1 Regulation in Apoptosis: Mcl-1 is a short-lived protein whose stability is regulated by phosphorylation and ubiquitination.[1] Pro-survival signals, often mediated by the PI3K/Akt pathway, can promote Mcl-1 expression and stability.[3] Conversely, pro-apoptotic signals, such as those transmitted through the JNK and GSK3 pathways, can lead to the phosphorylation and subsequent proteasomal degradation of Mcl-1.[3] The degradation of Mcl-1 releases pro-apoptotic Bcl-2 family members, contributing to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, a key event in the intrinsic apoptotic pathway.
PARP Cleavage in Apoptosis: The release of cytochrome c from the mitochondria triggers the formation of the apoptosome and the activation of the initiator caspase-9.[6][7] Caspase-9, in turn, activates the executioner caspases, primarily caspase-3 and caspase-7.[6][7] Activated caspase-3 and -7 cleave a multitude of cellular substrates, including PARP.[4][5] The cleavage of the 116 kDa full-length PARP generates an 89 kDa and a 24 kDa fragment, inactivating its DNA repair function and facilitating cellular disassembly.[4]
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of Mcl-1 and PARP cleavage.
Cell Lysis
-
Preparation:
-
Culture cells to the desired confluency and treat with the experimental compounds for the indicated times.
-
Prepare ice-cold 1X Phosphate Buffered Saline (PBS).
-
Prepare RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
-
For Adherent Cells:
-
Place the culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold 1X PBS.
-
Add an appropriate volume of ice-cold RIPA buffer (e.g., 1 mL for a 10 cm dish) to the dish.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
For Suspension Cells:
-
Pellet the cells by centrifugation at 4°C.
-
Wash the cell pellet twice with ice-cold 1X PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold RIPA buffer.
-
-
Lysate Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification
-
Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
Sample Preparation for SDS-PAGE
-
Dilute the protein lysates with 4X Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol) to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Briefly centrifuge the samples to collect the condensate.
SDS-PAGE (Polyacrylamide Gel Electrophoresis)
-
Prepare a 10% or 12% polyacrylamide gel suitable for resolving proteins in the range of 40 kDa (Mcl-1) and 89-116 kDa (cleaved and full-length PARP).
-
Load equal amounts of protein (typically 20-30 µg) into each well of the gel. Include a pre-stained protein ladder to monitor the migration of proteins.
-
Run the gel in 1X SDS Running Buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Protein Transfer (Western Blotting)
-
Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in 1X Transfer Buffer.
-
Assemble the transfer stack ("sandwich") according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).
-
Transfer the proteins from the gel to the membrane. Typical conditions for a wet transfer are 100 V for 1-2 hours at 4°C.
Immunodetection
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against Mcl-1 and PARP in the blocking buffer at the recommended dilutions (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG, diluted 1:2000 to 1:10000 in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.
-
Experimental Workflow
Data Presentation
Quantitative analysis of Western blot data is typically performed by densitometry, where the intensity of the protein bands is measured. The data should be normalized to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading. The results can be presented as fold changes relative to a control condition.
Table 1: Densitometric Analysis of Mcl-1 and Cleaved PARP Expression
| Treatment | Concentration | Mcl-1 / β-actin (Fold Change) | Cleaved PARP / β-actin (Fold Change) |
| Control (DMSO) | - | 1.0 | 1.0 |
| Compound A | 1 µM | 0.6 | 2.5 |
| Compound A | 5 µM | 0.2 | 5.8 |
| Compound B | 1 µM | 0.9 | 1.2 |
| Compound B | 5 µM | 0.7 | 1.9 |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
Table 2: Antibody Specifications
| Target Protein | Antibody Type | Recommended Dilution | Expected Band Size(s) |
| Mcl-1 | Rabbit Polyclonal or Mouse Monoclonal | 1:1000 | ~40 kDa |
| PARP | Rabbit Polyclonal or Mouse Monoclonal | 1:1000 | Full-length: 116 kDaCleaved: 89 kDa |
| β-actin (Loading Control) | Mouse Monoclonal | 1:5000 | ~42 kDa |
Conclusion
The Western blot protocol detailed in these application notes provides a robust and reliable method for assessing the apoptotic signaling pathway through the analysis of Mcl-1 expression and PARP cleavage. By following these procedures, researchers and drug development professionals can effectively evaluate the pro-apoptotic potential of novel therapeutic agents and gain valuable insights into the molecular mechanisms of cell death. The provided diagrams offer a clear visual representation of the underlying biological processes and the experimental steps involved, facilitating a comprehensive understanding of this critical analytical technique.
References
- 1. Saga of Mcl-1: regulation from transcription to degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mcl-1 Integrates the Opposing Actions of Signaling Pathways That Mediate Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-dependent Mcl-1 cleavage and effect of Mcl-1 phosphorylation in ABT-737-induced apoptosis in human acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes & Protocols: Co-immunoprecipitation of Mcl-1 and Bim after Inhibitor Treatment
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma-2 (Bcl-2) family.[1] It plays a vital role in cell survival by sequestering pro-apoptotic "BH3-only" proteins, most notably the Bcl-2 interacting mediator of cell death (Bim).[2][3] This interaction prevents Bim from activating the effector proteins BAX and BAK, thereby inhibiting mitochondrial outer membrane permeabilization (MOMP) and the subsequent caspase cascade that leads to apoptosis.[2][4] In many cancers, Mcl-1 is overexpressed, contributing to tumor cell survival and resistance to conventional therapies.[5]
Targeting the Mcl-1/Bim interaction with specific inhibitors is a promising therapeutic strategy. These small molecules, often referred to as BH3 mimetics, are designed to fit into the hydrophobic groove of Mcl-1, displacing Bim and other pro-apoptotic proteins.[5] The released Bim is then free to activate BAX/BAK, triggering apoptosis. Co-immunoprecipitation (Co-IP) is an essential technique to verify the mechanism of action of these inhibitors by demonstrating the disruption of the Mcl-1/Bim complex within the cell. These application notes provide a detailed protocol for performing and quantifying the Co-IP of Mcl-1 and Bim following treatment with targeted inhibitors.
Signaling Pathway and Inhibitor Action
The interaction between Mcl-1 and Bim is a central control point in the intrinsic apoptotic pathway. Mcl-1 inhibitors are designed to disrupt this interaction, leading to the release of Bim and subsequent cell death.
Caption: Mcl-1/Bim apoptotic signaling and inhibitor intervention.
Experimental Workflow: Co-immunoprecipitation
The following workflow outlines the key steps for assessing the disruption of the Mcl-1/Bim complex after treating cells with an Mcl-1 inhibitor.
Caption: Step-by-step workflow for Mcl-1/Bim co-immunoprecipitation.
Data Presentation: Quantifying Mcl-1/Bim Interaction
The efficacy of an inhibitor is determined by its ability to disrupt the Mcl-1:Bim complex. This can be quantified by measuring the amount of co-precipitated protein, often normalized to the amount of immunoprecipitated protein.
Table 1: Effect of Bcl-2 Selective Inhibitor (ABT-199) on Mcl-1/Bim Interaction in Resistant AML Cells.
| Cell Line | Treatment (24h) | Immunoprecipitation | Co-precipitated Protein | Outcome | Reference |
| OCI-AML3 | Vehicle (DMSO) | Anti-Bim | Mcl-1 (baseline) | Baseline interaction | [6] |
| OCI-AML3 | ABT-199 | Anti-Bim | Mcl-1 (increased) | Bim is displaced from Bcl-2 and sequestered by Mcl-1, a mechanism of resistance. | [6] |
| OCI-AML3 | Vehicle (DMSO) | Anti-Mcl-1 | Bim (baseline) | Baseline interaction | [6] |
| OCI-AML3 | ABT-199 | Anti-Mcl-1 | Bim (increased) | Confirms increased association of Bim with Mcl-1. | [6] |
Table 2: Effect of Mcl-1 Selective Inhibitor (S63845) on Mcl-1/Bim Interaction.
| Cell Line | Treatment (4h) | Immunoprecipitation | Co-precipitated Protein | Outcome | Reference |
| RPCI-WM1 (WT Bim) | Vehicle (DMSO) | Anti-Mcl-1 | Bim (baseline) | Baseline interaction | [7] |
| RPCI-WM1 (WT Bim) | S63845 (low conc.) | Anti-Mcl-1 | Bim (moderately decreased) | Dose-dependent disruption of Mcl-1/Bim complex. | [7] |
| RPCI-WM1 (WT Bim) | S63845 (high conc.) | Anti-Mcl-1 | Bim (significantly decreased) | Effective displacement of Bim from Mcl-1. | [7] |
Detailed Experimental Protocol: Co-immunoprecipitation of Mcl-1 and Bim
This protocol is adapted from methodologies shown to be effective for studying the Mcl-1/Bim interaction in cancer cell lines.[6][8]
A. Materials and Reagents
-
Cell Lines: Appropriate cancer cell line expressing Mcl-1 and Bim (e.g., OCI-AML3, RPCI-WM1).
-
Inhibitors: Mcl-1 selective inhibitor (e.g., S63845, AMG-176) or other relevant inhibitors (e.g., ABT-199); DMSO as vehicle control.
-
Antibodies:
-
IP-grade anti-Mcl-1 antibody (e.g., rabbit monoclonal).
-
IP-grade anti-Bim antibody (e.g., rabbit monoclonal).
-
Rabbit or Mouse IgG Isotype Control.
-
Western blot-grade primary antibodies for Mcl-1 and Bim.
-
HRP-conjugated secondary antibodies.
-
-
Lysis Buffer: 1% CHAPS, 150 mM NaCl, 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Beads: Protein A/G Agarose or Magnetic Beads.
-
Elution Buffer: 1X Laemmli sample buffer or 50 mM Glycine (pH 2.0).
-
Other Reagents: PBS, BCA Protein Assay Kit, SDS-PAGE gels, PVDF membrane, ECL Western Blotting Substrate.
B. Protocol
-
Cell Culture and Inhibitor Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat cells with the desired concentrations of the inhibitor or DMSO (vehicle control) for the specified duration (e.g., 4-24 hours).
-
Prepare a sufficient number of cells for each IP condition (typically 1-2 x 10⁷ cells, yielding at least 1 mg of protein lysate).
-
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse the cell pellet with ice-cold CHAPS Lysis Buffer (e.g., 500 µL per 10⁷ cells).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification and Lysate Preparation:
-
Determine the protein concentration of the lysate using a BCA assay.
-
Dilute the lysates with lysis buffer to a final concentration of 1-2 mg/mL.
-
Save a small aliquot (20-40 µg) of each sample to serve as the "Input" or "Whole Cell Lysate" (WCL) control.
-
-
Immunoprecipitation (IP):
-
To 1 mg of protein lysate, add 2-4 µg of the primary antibody (e.g., anti-Mcl-1, anti-Bim, or IgG control).
-
Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add 20-30 µL of pre-washed Protein A/G beads to each sample.
-
Incubate for an additional 2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Load the eluted IP samples and the saved "Input" controls onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Probe the membrane with primary antibodies against Mcl-1 and Bim overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: For an anti-Mcl-1 IP, the blot should be probed for Bim to detect the co-precipitated protein. Conversely, for an anti-Bim IP, the blot should be probed for Mcl-1. The "Input" lanes confirm the presence of both proteins in the initial lysate.
-
Logical Relationship: Overcoming Resistance
In some contexts, inhibiting one anti-apoptotic protein like Bcl-2 can lead to resistance mediated by Mcl-1. Bim released from Bcl-2 is sequestered by available Mcl-1, rendering the cell resistant to apoptosis. A combination therapy approach can overcome this.
Caption: Overcoming Mcl-1-mediated resistance to Bcl-2 inhibitors.
References
- 1. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 2. oncotarget.com [oncotarget.com]
- 3. helix.dnares.in [helix.dnares.in]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation alters Bim-mediated Mcl-1 stabilization and priming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Administration of Mcl-1 Inhibitors in Mice
Topic: In vivo dosing and administration of potent Mcl-1 inhibitors, with a focus on compounds structurally related to (E)-Mcl-1 inhibitor 7.
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.
Disclaimer: No publically available in vivo data for the specific compound "this compound" was identified. The following protocols and data are based on structurally related, potent Mcl-1 inhibitors and should be adapted and optimized for specific experimental needs.
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a key factor in the survival of various cancer cells and contributes to resistance against conventional cancer therapies. The development of small molecule inhibitors targeting Mcl-1 is a promising strategy in oncology. This document provides a summary of in vivo dosing and administration protocols for potent Mcl-1 inhibitors in mouse models, based on available preclinical data for compounds with a similar scaffold to this compound.
Data Presentation
The following tables summarize in vivo pharmacokinetic and efficacy data for representative potent Mcl-1 inhibitors in mice.
Table 1: In Vivo Efficacy of Intravenously Administered Mcl-1 Inhibitors in Mouse Xenograft Models
| Compound | Dose (mg/kg) | Dosing Schedule | Mouse Model | Outcome |
| Compound 26 | 60 or 80 | Single dose, IV | NCI-H929 multiple myeloma | Initial tumor regression |
| Compound 1 | 40 | Every 14 days | Not specified | 57% Tumor Growth Inhibition (TGI) at day 28 |
| Compound 13 | 30 and 60 | Not specified | Lung cancer-derived xenograft | Tumor regression (at 60 mg/kg) |
Table 2: Pharmacokinetic Parameters of Representative Mcl-1 Inhibitors in Mice
| Compound | Dose (mg/kg) | Administration Route | Key Pharmacokinetic Findings |
| Compound (M)-18 | 25 | IV | Clearance of 70 mL/min/kg |
| Compound 19 | 25 | IV | Clearance of 43 mL/min/kg (2-fold improvement over (M)-18) |
| Compound 20 | 25 | IV | Clearance of 45 mL/min/kg (2-fold improvement over (M)-18) |
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of potent Mcl-1 inhibitors in mice.
Protocol 1: Intravenous Administration of an Mcl-1 Inhibitor in a Mouse Xenograft Model
This protocol is based on the methodology described for "compound 26".[1][2]
1. Materials:
- Mcl-1 inhibitor (e.g., Compound 26)
- Vehicle solution: 10% Ethanol, 10% Cremophor EL in sterile water or saline.
- Syringes and needles appropriate for intravenous injection in mice.
- Mouse xenograft model (e.g., NCI-H929 subcutaneous xenograft).
- Standard animal handling and monitoring equipment.
2. Procedure:
- Formulation Preparation:
- On the day of dosing, prepare the formulation by first dissolving the Mcl-1 inhibitor in 100% ethanol.
- Add Cremophor EL to the solution and mix thoroughly.
- Add sterile water or saline to the final volume to achieve the desired concentration and a final vehicle composition of 10% ethanol and 10% Cremophor EL.
- Ensure the final solution is clear and free of precipitation.
- Animal Dosing:
- Acclimate the tumor-bearing mice to the experimental conditions.
- On the day of treatment, weigh each mouse to determine the precise volume of the formulation to be administered.
- Administer the Mcl-1 inhibitor formulation as a single intravenous (IV) bolus injection, typically via the tail vein.
- For efficacy studies, administer the calculated dose (e.g., 60 or 80 mg/kg for a compound like "compound 26").
- Monitoring:
- Monitor the mice for any signs of toxicity or adverse effects immediately after dosing and at regular intervals thereafter.
- Measure tumor volume and body weight at regular intervals (e.g., twice weekly) to assess treatment efficacy and tolerability.
- At the end of the study, or at specified time points, tissues can be harvested for pharmacodynamic analysis (e.g., measurement of Mcl-1:BIM complex disruption and caspase 3/7 activation).
Protocol 2: Pharmacokinetic Analysis of an Mcl-1 Inhibitor in Mice
This protocol outlines a general procedure for assessing the pharmacokinetic profile of a novel Mcl-1 inhibitor.
1. Materials:
- Mcl-1 inhibitor.
- Appropriate formulation for intravenous administration (as described in Protocol 1).
- Healthy, non-tumor-bearing mice.
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
- Centrifuge for plasma separation.
- Analytical equipment for quantifying the drug in plasma (e.g., LC-MS/MS).
2. Procedure:
- Dosing:
- Administer the Mcl-1 inhibitor to a cohort of mice via intravenous injection at a specified dose (e.g., 25 mg/kg).
- Blood Sampling:
- At predetermined time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), collect blood samples from a subset of mice.
- Process the blood samples to separate plasma.
- Sample Analysis:
- Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the Mcl-1 inhibitor at each time point.
- Data Analysis:
- Plot the plasma concentration-time data.
- Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC).
Mandatory Visualizations
Signaling Pathway
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral shRNA Knockdown of Mcl-1 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical regulator of cell survival and a key player in resistance to cancer therapies.[1][2] Its targeted knockdown using lentiviral-mediated short hairpin RNA (shRNA) is a powerful technique for in vitro studies to investigate its function and validate it as a therapeutic target. These application notes provide detailed protocols and expected outcomes for the lentiviral shRNA knockdown of Mcl-1.
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins, primarily the BH3-only proteins (e.g., Bim, Puma, Noxa) and the effector proteins BAX and BAK.[3][4] This sequestration prevents the oligomerization of BAX and BAK at the mitochondrial outer membrane, thereby inhibiting mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade that leads to apoptosis.[3][5] The expression and stability of Mcl-1 are tightly regulated at the transcriptional, post-transcriptional, translational, and post-translational levels, making it a crucial checkpoint for cell fate decisions.[3][6]
Experimental Workflow
The overall workflow for Mcl-1 knockdown involves the production of lentiviral particles carrying an Mcl-1-specific shRNA, transduction of the target cells, selection of successfully transduced cells, and subsequent validation of knockdown and functional analysis.
References
- 1. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAPID TURNOVER OF MCL-1 COUPLES TRANSLATION TO CELL SURVIVAL AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (E)-Mcl-1 Inhibitor 7 Off-Target Effects In Vitro
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of (E)-Mcl-1 inhibitor 7 in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected toxicity or a phenotype inconsistent with Mcl-1 inhibition. How can I determine if this is an off-target effect?
A1: Unexplained cellular responses can arise from off-target activities of any small molecule inhibitor. The first step is to confirm on-target engagement in your specific cell system. We recommend performing a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to the Mcl-1 protein within the cell.[1][2][3][4][5] If target engagement is confirmed, the unexpected phenotype is more likely to be a downstream consequence of Mcl-1 inhibition in your specific cellular context or a true off-target effect.
Q2: I'm observing an increase in Mcl-1 protein levels after treatment with the inhibitor. Is this a known effect?
A2: Yes, an increase in Mcl-1 protein levels upon treatment with Mcl-1 inhibitors has been observed.[6][7][8][9] This phenomenon is often not due to increased gene transcription but rather to the stabilization of the Mcl-1 protein upon inhibitor binding.[6][8][9] The inhibitor, by occupying the BH3-binding groove, can induce a conformational change that makes the Mcl-1 protein less susceptible to ubiquitination and subsequent proteasomal degradation.[6][7] This can be investigated by performing a cycloheximide chase experiment to assess Mcl-1 protein half-life in the presence and absence of the inhibitor.
Q3: My apoptosis assay shows caspase activation, but the cell death phenotype is not as expected. Could this be due to off-target caspase cleavage of Mcl-1?
A3: Mcl-1 can be cleaved by caspases during apoptosis, and this cleavage can generate fragments with altered function.[10][11][12][13][14] Specifically, caspase-3 can cleave Mcl-1 at positions like Asp127 and Asp157, which may impair its anti-apoptotic activity.[10][14] To investigate this, you can perform a Western blot for Mcl-1 and look for lower molecular weight bands corresponding to cleaved fragments. Co-treatment with a pan-caspase inhibitor, like Z-VAD-FMK, can help determine if the observed Mcl-1 cleavage is caspase-dependent.
Q4: What are the known off-target liabilities for Mcl-1 inhibitors in general?
A4: The most significant off-target concern for Mcl-1 inhibitors as a class is cardiotoxicity, which has been observed in clinical trials of some Mcl-1 inhibitors like AZD5991 and AMG 397.[15][16][17] While this is often considered an on-target effect due to the role of Mcl-1 in cardiomyocyte survival, the potential for off-target kinase interactions or other unforeseen interactions should not be ruled out.[18] Kinase profiling and proteomics are broad-based approaches to identify potential off-target interactions.[19]
Q5: How can I design my experiments to minimize and control for off-target effects?
A5: To ensure the rigor of your findings, consider the following experimental controls:
-
Use multiple Mcl-1 inhibitors: Comparing the effects of structurally distinct Mcl-1 inhibitors can help distinguish on-target from off-target effects.
-
Use a negative control compound: An ideal negative control would be a structurally similar but inactive analog of this compound.
-
Perform rescue experiments: If you hypothesize an off-target effect on a specific protein, attempt to rescue the phenotype by overexpressing the wild-type version of that protein.
-
Use multiple cell lines: The off-target profile of an inhibitor can be cell-type specific. Testing in multiple cell lines can provide a broader understanding of its activity.
Quantitative Data: On-Target Potency
While a specific off-target profile for this compound is not publicly available, its on-target potency has been reported. Researchers should compare the effective concentration in their cellular assays to the biochemical potency to assess the likelihood of off-target effects.
| Compound | Target | Assay | Potency |
| This compound | Mcl-1 | Kᵢ | <1 nM[20] |
| This compound | Mcl-1 | IC₅₀ | <500 nM[20] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies.[1][2][3][4][5]
Objective: To verify the binding of this compound to the Mcl-1 protein in intact cells.
Methodology:
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat one set of cells with this compound at the desired concentration and another set with vehicle (e.g., DMSO) for 2-4 hours.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in a suitable buffer (e.g., HBSS) containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., freezing in liquid nitrogen or a dry ice/ethanol bath and thawing at 37°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble Mcl-1 by Western blotting. A shift in the thermal denaturation curve to a higher temperature in the inhibitor-treated samples compared to the vehicle-treated samples indicates target engagement.
Western Blot for Mcl-1 Cleavage and Caspase Activation
Objective: To assess Mcl-1 protein integrity and the activation of apoptotic pathways.
Methodology:
-
Cell Lysis: After treating cells with this compound for the desired time points, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Anti-Mcl-1 (to detect both full-length and cleaved fragments)
-
Anti-cleaved Caspase-3
-
Anti-cleaved PARP
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
Visualizations
Mcl-1 Signaling Pathway and Inhibition
Caption: On-target action of this compound, preventing Mcl-1 from inhibiting pro-apoptotic proteins.
Experimental Workflow for Troubleshooting Off-Target Effects
Caption: A stepwise workflow to diagnose unexpected results from Mcl-1 inhibitor treatment.
Logical Relationships in Off-Target Diagnosis
Caption: A diagram illustrating potential causes and solutions for unexpected experimental outcomes.
References
- 1. Mcl-1 inhibition overcomes intrinsic and acquired regorafenib resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Caspase-dependent Mcl-1 cleavage and effect of Mcl-1 phosphorylation in ABT-737-induced apoptosis in human acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effective Caspase Inhibition Blocks Neutrophil Apoptosis and Reveals Mcl-1 as Both a Regulator and a Target of Neutrophil Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effective caspase inhibition blocks neutrophil apoptosis and reveals Mcl-1 as both a regulator and a target of neutrophil caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cleavage of Mcl-1 by caspases impaired its ability to counteract Bim-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. probiologists.com [probiologists.com]
- 16. youtube.com [youtube.com]
- 17. captortherapeutics.com [captortherapeutics.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing (E)-Mcl-1 Inhibitor 7 Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (E)-Mcl-1 inhibitor 7 in cell-based assays. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that prevents programmed cell death, or apoptosis, by binding to and sequestering pro-apoptotic proteins like Bak and Bax.[2][3] By binding to the BH3-binding groove of Mcl-1, this compound disrupts the interaction between Mcl-1 and these pro-apoptotic partners.[4] This releases Bak and Bax, allowing them to oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[3]
Q2: What is a good starting concentration for this compound in my cell line?
A definitive starting concentration for a novel cell line is best determined empirically. However, based on the known potency of this compound (Ki: <1 nM, IC50: <500 nM) and data from other selective Mcl-1 inhibitors, a common starting range for a dose-response experiment is between 10 nM and 10 µM.[1][3][5][6] We recommend performing a broad dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Refer to the "Experimental Protocols" section for a detailed method on determining the IC50 value.
Q3: How do I prepare and store this compound for cell culture experiments?
For in vitro experiments, this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. It is crucial to consult the manufacturer's datasheet for specific solubility information. Store the stock solution at -20°C or -80°C as recommended. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Q4: How can I confirm that this compound is engaging its target in my cells?
Target engagement can be confirmed by performing a co-immunoprecipitation (Co-IP) experiment. By immunoprecipitating Mcl-1 from cell lysates treated with this compound, you can assess whether the inhibitor disrupts the interaction between Mcl-1 and its binding partners, such as Bak or Bim. A reduction in the amount of Bak or Bim that co-precipitates with Mcl-1 in treated cells compared to untreated controls indicates successful target engagement.[7] Refer to the "Experimental Protocols" section for a general Co-IP protocol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low cytotoxicity observed | Cell line is not dependent on Mcl-1 for survival: Some cell lines may rely on other anti-apoptotic proteins like Bcl-2 or Bcl-xL. | - Perform a Western blot to confirm Mcl-1 expression in your cell line.- Consider using a BH3 profiling assay to determine the dependency of your cells on different Bcl-2 family members.- Test the inhibitor in combination with other Bcl-2 family inhibitors, such as Venetoclax (a Bcl-2 inhibitor).[8] |
| Inhibitor concentration is too low: The IC50 can vary significantly between cell lines. | - Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM). | |
| Poor inhibitor solubility or stability: The compound may precipitate in the culture medium. | - Visually inspect the medium for any precipitate after adding the inhibitor.- Ensure the final solvent concentration is low and compatible with your cells.- Prepare fresh dilutions from a stock solution for each experiment. | |
| Acquired resistance: Prolonged exposure can lead to resistance mechanisms. | - Analyze the expression of other anti-apoptotic proteins like Bcl-2, which can be upregulated as a resistance mechanism.[8] | |
| High cytotoxicity in control cells | Solvent toxicity: High concentrations of DMSO can be toxic to cells. | - Ensure the final DMSO concentration in your culture medium is at a non-toxic level (typically ≤ 0.1%).- Include a vehicle-only control (medium with the same concentration of DMSO as your highest inhibitor concentration) in your experiments. |
| Inconsistent results between experiments | Variability in cell culture conditions: Cell passage number, confluency, and health can affect inhibitor sensitivity. | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density for all experiments.- Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Inhibitor degradation: Improper storage can lead to loss of activity. | - Aliquot the stock solution to avoid multiple freeze-thaw cycles.- Store the stock solution at the recommended temperature (-20°C or -80°C). | |
| Unexpected off-target effects | Inhibitor concentration is too high: At high concentrations, the inhibitor may bind to other proteins. | - Use the lowest effective concentration determined from your dose-response experiments.- Consider testing the inhibitor in a cell line known to be resistant to Mcl-1 inhibition as a negative control.[9] |
| Cardiotoxicity: Some Mcl-1 inhibitors have been associated with cardiotoxicity. | - While primarily a concern for in vivo studies, be aware of this potential liability.[10] For in vitro cardiac models, monitor relevant parameters. |
Data Presentation
Table 1: In Vitro Activity of Selected Mcl-1 Inhibitors in Various Cancer Cell Lines
Note: Data for this compound is limited. The following table provides a reference for starting concentrations based on the activity of other well-characterized Mcl-1 inhibitors.
| Inhibitor | Cell Line | Cancer Type | IC50 / EC50 / GI50 | Reference(s) |
| A-1210477 | H2110 | Non-Small Cell Lung Cancer | < 10 µM | [5][11][12] |
| H23 | Non-Small Cell Lung Cancer | < 10 µM | [11][12] | |
| H929 | Multiple Myeloma | ~26.2 nM | [3] | |
| MOLM13 | Acute Myeloid Leukemia | 1.0 - 10.0 µM | [6] | |
| MV4-11 | Acute Myeloid Leukemia | 1.0 - 10.0 µM | [6] | |
| OCI-AML3 | Acute Myeloid Leukemia | 1.0 - 10.0 µM | [6] | |
| S63845 | H929 | Multiple Myeloma | < 100 nM | [13][14] |
| Various Hematological Cancers | Hematological Malignancies | < 100 nM | [14] | |
| AZD5991 | MOLP-8 | Multiple Myeloma | 33 nM | [15] |
| MV4-11 | Acute Myeloid Leukemia | 24 nM | [15] | |
| NCI-H23 | Non-Small Cell Lung Cancer | 190 nM | [15] | |
| Various Multiple Myeloma Lines | Multiple Myeloma | < 100 nM (sensitive lines) | [16][17] | |
| Various AML Lines | Acute Myeloid Leukemia | < 100 nM | [16] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete medium. A suggested starting range for the final concentrations is 10 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as your highest inhibitor concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the 2X inhibitor dilutions to the appropriate wells.
-
Incubate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Target Engagement
This protocol outlines the general steps to assess the disruption of the Mcl-1/Bak interaction.
Materials:
-
Cells treated with this compound and untreated control cells
-
Co-IP Lysis/Wash Buffer (non-denaturing)
-
Protease and phosphatase inhibitor cocktails
-
Anti-Mcl-1 antibody suitable for IP
-
Anti-Bak antibody for Western blotting
-
Protein A/G magnetic beads or agarose resin
-
Normal IgG (isotype control)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Harvest and wash the treated and untreated cells with cold PBS.
-
Lyse the cells in cold Co-IP lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-Mcl-1 antibody or a normal IgG control to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold Co-IP wash buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding 1X SDS-PAGE loading buffer and heating at 95-100°C for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-Bak antibody to detect the co-immunoprecipitated Bak.
-
Probe another blot with an anti-Mcl-1 antibody to confirm the successful immunoprecipitation of Mcl-1.
-
Visualizations
Caption: Mcl-1 Signaling Pathway in Apoptosis.
Caption: Workflow for IC50 Determination.
Caption: Co-Immunoprecipitation Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 14. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. ashpublications.org [ashpublications.org]
Strategies to improve the bioavailability of (E)-Mcl-1 inhibitor 7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of (E)-Mcl-1 inhibitor 7, with a focus on strategies to improve its bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing low oral bioavailability of this compound in our preclinical animal models. What are the likely causes?
A1: Low oral bioavailability of potent, often hydrophobic, compounds like many Mcl-1 inhibitors is common and typically stems from poor aqueous solubility and/or low permeability.[1][2][3] Key contributing factors can include:
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Poor aqueous solubility: The compound may not dissolve sufficiently in gastrointestinal fluids to be absorbed.
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Slow dissolution rate: Even if soluble, the rate of dissolution from the solid form may be too slow for absorption within the gastrointestinal transit time.[1]
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First-pass metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.[2]
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Efflux by transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.
Q2: What are the primary formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
A2: Several "enabling" formulation strategies can be employed to overcome the challenges of poor solubility and improve oral bioavailability.[4] The main approaches include:
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Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways, which can also bypass first-pass metabolism.[5][6][7][8]
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Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, thereby enhancing the dissolution rate.[5] This can be achieved through techniques like milling or high-pressure homogenization.
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Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[9]
Q3: How do I choose the most appropriate bioavailability enhancement strategy for my Mcl-1 inhibitor?
A3: The choice of strategy depends on the specific physicochemical properties of your Mcl-1 inhibitor. A systematic approach is recommended:
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Characterize the Compound: Determine key properties such as aqueous solubility, LogP, pKa, and solid-state characteristics (crystalline vs. amorphous).
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Feasibility Studies: Screen the compound in simple lipid-based, particle size reduction, and amorphous solid dispersion formulations to assess potential improvements in solubility and dissolution.
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In Vitro-In Vivo Correlation (IVIVC): Utilize in vitro dissolution and permeability models to predict in vivo performance and rank order the different formulation strategies before proceeding to animal studies.[10]
Troubleshooting Guides
In Vitro Assay Issues
Q: Our Mcl-1 inhibitor shows lower than expected potency in cell-based assays. What could be the issue?
A: This can be due to several factors related to the compound's properties and the assay conditions:
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Poor Solubility in Assay Medium: The compound may be precipitating in the aqueous cell culture medium, reducing the effective concentration.
-
Troubleshooting:
-
Use a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity.
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Incorporate a non-ionic surfactant in the medium to improve solubility.
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Visually inspect for precipitation under a microscope.
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-
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High Protein Binding: The inhibitor may bind to serum proteins in the cell culture medium, reducing the free concentration available to interact with the target.[11]
-
Troubleshooting:
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Reduce the serum concentration in the assay medium if possible.
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Perform a control experiment to quantify the extent of protein binding.
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-
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Cellular Efflux: The compound may be a substrate for efflux pumps in the cell line being used, preventing it from reaching the intracellular target.
-
Troubleshooting:
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Co-administer a known efflux pump inhibitor to see if potency is restored.
-
-
In Vivo Bioavailability and Efficacy Issues
Q: We see high variability in plasma concentrations of our Mcl-1 inhibitor in our mouse pharmacokinetic studies. What are the potential causes and solutions?
A: High variability in in vivo studies with poorly soluble compounds is a common challenge.
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Inconsistent Formulation Performance:
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Troubleshooting:
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For suspensions, ensure uniform particle size and prevent aggregation.
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For lipid-based formulations, ensure the system forms a stable emulsion or microemulsion upon dilution in aqueous media.
-
-
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble drugs.
-
Troubleshooting:
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Standardize the fasting and feeding schedule of the animals.
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Conduct studies in both fed and fasted states to characterize the food effect.
-
-
-
Gastrointestinal pH and Motility: Variations in these physiological factors between animals can affect drug dissolution and transit time.
-
Troubleshooting:
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While difficult to control, using a larger number of animals can help to mitigate the impact of inter-animal variability.
-
-
Q: Our Mcl-1 inhibitor has good in vitro potency but shows poor efficacy in a xenograft model, even with a formulation that improves bioavailability. What should we investigate?
A: This discrepancy can arise from several factors beyond plasma bioavailability:
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Poor Tumor Penetration: The compound may not be reaching the tumor tissue at a sufficient concentration.
-
Troubleshooting:
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Measure the compound concentration in tumor tissue in addition to plasma.
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Consider formulation strategies that may enhance tumor targeting.
-
-
-
Rapid Metabolism in Tumor Tissue: The compound may be stable in plasma but rapidly metabolized within the tumor microenvironment.
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Target Engagement: Confirm that the inhibitor is binding to Mcl-1 in the tumor tissue at the administered dose.
-
Troubleshooting:
-
Develop a biomarker assay to measure target engagement in tumor samples.
-
-
Quantitative Data
Table 1: Comparison of Pharmacokinetic Parameters for Different Mcl-1 Inhibitors
| Mcl-1 Inhibitor | Formulation | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| UMI-77 | Not specified | Mouse | 60 mg/kg, i.v. | - | - | - | - | [12] |
| A-1210477 | Not specified | Not specified | Not specified | - | - | - | - | [13] |
| AMG-176 | Not specified | Mouse | 20-60 mg/kg, p.o. | - | - | - | - | [12] |
| Compound 26 | IV Formulation | Mouse | 25 mg/kg, i.v. | - | - | 252 nM*h | - | [14] |
| Inhibitor 8 | Oral Formulation | Mouse | Not specified | - | - | - | Orally Bioavailable | [14] |
Note: Detailed pharmacokinetic data for many Mcl-1 inhibitors is often proprietary. The table provides a summary of available information.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization
This protocol describes a general method for preparing a nanosuspension of a poorly water-soluble Mcl-1 inhibitor.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMCAS)
-
Purified water
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High-pressure homogenizer
Procedure:
-
Preparation of Pre-suspension:
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Dissolve the stabilizer in purified water to create a stabilizer solution.
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Disperse the Mcl-1 inhibitor in the stabilizer solution.
-
Use a high-shear mixer to create a homogenous pre-suspension with a particle size in the low micron range.
-
-
High-Pressure Homogenization:
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Process the pre-suspension through a high-pressure homogenizer.
-
Optimize the homogenization pressure (e.g., 1500 bar) and number of cycles (e.g., 20-30 cycles) to achieve the desired particle size.
-
Monitor the particle size and distribution using a particle size analyzer during the process.
-
-
Post-Processing:
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The resulting nanosuspension can be used directly for in vivo studies or can be further processed (e.g., lyophilized) to create a solid dosage form.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical design for a pharmacokinetic study to evaluate the oral bioavailability of an Mcl-1 inhibitor formulation.
Animals:
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Male BALB/c mice (or other appropriate strain), 8-10 weeks old.
Procedure:
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Dosing:
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Divide the mice into two groups: an intravenous (i.v.) group and an oral (p.o.) group.
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Administer the Mcl-1 inhibitor at a specific dose (e.g., 10 mg/kg) to the p.o. group using the formulated vehicle.
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Administer a lower dose (e.g., 2 mg/kg) of the Mcl-1 inhibitor dissolved in a suitable i.v. vehicle to the i.v. group.
-
-
Blood Sampling:
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Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
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Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
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Quantify the concentration of the Mcl-1 inhibitor in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
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Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for both the i.v. and p.o. groups.
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Calculate the absolute oral bioavailability using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Visualizations
Caption: Mcl-1 signaling pathway in apoptosis regulation.
Caption: Workflow for selecting a bioavailability enhancement strategy.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Cardiotoxicity of Mcl-1 Inhibitors in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Mcl-1 inhibitors in preclinical models. Our goal is to help you navigate the complexities of Mcl-1 inhibitor-induced cardiotoxicity and accelerate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Mcl-1 inhibitor-induced cardiotoxicity?
A1: The cardiotoxicity of Mcl-1 inhibitors is primarily driven by the disruption of mitochondrial dynamics and function in cardiomyocytes, a process that is largely independent of apoptosis.[1][2] Mcl-1 is crucial for maintaining mitochondrial homeostasis. Its inhibition leads to an imbalance in mitochondrial fission and fusion, resulting in mitochondrial network fragmentation, impaired mitochondrial respiration, and ultimately, cardiomyocyte death, which often presents as necrosis.[1][3]
Q2: Which preclinical models are most suitable for assessing the cardiotoxicity of Mcl-1 inhibitors?
A2: A multi-model approach is recommended. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are excellent for in vitro screening, allowing for the assessment of effects on human cardiomyocytes, including changes in viability, contractility, and mitochondrial function.[2][4] For in vivo studies, rodent models, particularly those with conditional Mcl-1 knockout in cardiomyocytes, provide valuable insights into the systemic effects on cardiac function.[3]
Q3: What are the key indicators of cardiotoxicity to monitor in preclinical studies?
A3: In in vitro studies using hiPSC-CMs, key indicators include decreased cell viability, altered beating patterns (arrhythmias), and impaired mitochondrial respiration. In animal models, researchers should monitor for elevations in cardiac troponins (cTnI or cTnT) in the serum, which are sensitive biomarkers of cardiac injury.[5][6][7] Functional assessments using echocardiography to measure parameters like ejection fraction and fractional shortening are also critical.
Q4: Are there strategies to mitigate the cardiotoxicity of Mcl-1 inhibitors?
A4: Yes, several strategies are being explored. Intermittent dosing schedules, as opposed to continuous exposure, may provide a therapeutic window by allowing cardiomyocytes to recover.[5] Another promising approach is the development of Mcl-1 degraders (PROTACs) instead of inhibitors. Degraders aim to reduce Mcl-1 protein levels rather than just inhibiting its function, which may circumvent the cardiotoxic effects associated with inhibitor-induced protein accumulation.
Q5: How can I distinguish between apoptotic and necrotic cell death in cardiomyocytes treated with Mcl-1 inhibitors?
A5: A combination of assays is recommended for accurate differentiation. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay can be used to detect DNA fragmentation, a hallmark of apoptosis.[1][8][9][10][11] To identify necrotic cells, which have compromised membrane integrity, Propidium Iodide (PI) staining is a reliable method.[12][13][14][15] Since Mcl-1 inhibitor-induced cardiotoxicity often leads to necrosis, a positive PI signal in the absence of a strong TUNEL signal would be indicative of this mechanism.
Troubleshooting Guides
In Vitro hiPSC-Cardiomyocyte Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High basal cell death in control group | Suboptimal culture conditions (media, temperature, CO2). | Ensure proper maintenance of hiPSC-CMs culture conditions. Use fresh, pre-warmed media for all changes. |
| Contamination (mycoplasma, bacteria, fungi). | Regularly test cultures for mycoplasma. If contamination is suspected, discard the culture and start with a fresh vial. | |
| Inconsistent beating or arrhythmias in control wells | Immature cardiomyocyte phenotype. | Culture hiPSC-CMs for a longer duration to promote maturation. Consider using specialized maturation media. |
| Edge effects in the culture plate. | Avoid using the outer wells of the plate for experiments. Fill outer wells with sterile PBS or media to maintain humidity. | |
| Mcl-1 inhibitor shows no effect on cardiomyocyte viability | Inhibitor concentration is too low. | Perform a dose-response curve to determine the optimal concentration range. |
| Poor compound solubility or stability in media. | Prepare fresh stock solutions of the inhibitor and ensure it is fully dissolved before adding to the culture media. | |
| Insufficient treatment duration. | Extend the treatment duration (e.g., 48-72 hours) to allow for the development of cardiotoxic effects. | |
| High variability in mitochondrial respiration data (Seahorse XF Assay) | Uneven cell seeding density. | Optimize cell seeding density to ensure a confluent monolayer. Visually inspect wells before the assay. |
| Incorrect preparation of assay media or compounds. | Prepare fresh assay media and compound solutions on the day of the experiment. Ensure correct pH and temperature. | |
| Technical issues with the Seahorse instrument. | Follow the manufacturer's instructions for instrument calibration and maintenance. Refer to Agilent's troubleshooting guides.[16][17][18][19][20] |
In Vivo Animal Studies
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High mortality rate in treated animals unrelated to cardiotoxicity | Off-target toxicity of the Mcl-1 inhibitor. | Conduct a preliminary dose-range finding study to establish the maximum tolerated dose (MTD). |
| Improper drug formulation or administration. | Ensure the inhibitor is properly formulated for in vivo use and administered via the correct route and technique. | |
| No significant change in cardiac function (echocardiography) despite elevated troponins | Early stage of cardiac injury without overt functional decline. | Continue monitoring cardiac function at later time points. Consider more sensitive functional assays. |
| Compensatory mechanisms in the heart. | Analyze cardiac tissue for histological changes (e.g., fibrosis, inflammation) and molecular markers of stress. | |
| High variability in serum troponin levels | Inconsistent timing of blood collection relative to drug administration. | Standardize the timing of blood collection post-dosing across all animals. |
| Hemolysis of blood samples. | Use proper blood collection and processing techniques to minimize hemolysis, which can interfere with troponin assays. | |
| Inter-animal variability. | Increase the number of animals per group to improve statistical power. |
Quantitative Data from Preclinical Studies
Table 1: Effect of Mcl-1 Inhibitors on Human iPSC-Cardiomyocyte Viability and Function
| Mcl-1 Inhibitor | Concentration | Assay | Endpoint | Result | Reference |
| S63845 | 100 nM | CaspaseGlo 3/7 | Apoptosis | No significant increase | [21] |
| S63845 | 1 µM | CellTiter-Blue | Viability | ~50% reduction after 48h | [21] |
| S63845 | Not specified | Seahorse XF | Mitochondrial Respiration | Significant decrease in maximal OCR | [2] |
| AMG-176 | 1 µM | CaspaseGlo 3/7 | Apoptosis | Significant increase | [21] |
| AZD5991 | 1 µM | CaspaseGlo 3/7 | Apoptosis | Significant increase | [21] |
| TTX-810 | Up to 10 µM | Not specified | Viability | No effect on healthy cardiomyocytes | [4] |
Table 2: Cardiotoxicity Endpoints from In Vivo Studies with Mcl-1 Inhibitors
| Mcl-1 Inhibitor | Animal Model | Dosing Regimen | Key Finding(s) | Reference |
| ABBV-467 | Human Patients | Not specified | Increased cardiac troponin levels in 4 of 8 patients. | [5][22] |
| AZD5991 | Human Patients | Dose escalation | Dose-dependent asymptomatic troponin elevation. | [23] |
| Not specified | Mouse | Not applicable (Mcl-1 knockout) | Reduced ejection fraction and fractional shortening. | [3] |
| Not specified | Rat | Myocardial Infarction Model | Plasma troponin I levels correlated with infarct size. | [6] |
Experimental Protocols
Protocol 1: Assessment of Cardiomyocyte Apoptosis using TUNEL Assay
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Sample Preparation: Fix myocardial tissue in 10% formaldehyde for 24 hours, followed by dehydration and embedding in paraffin. Cut thin sections (e.g., 5 µm) and mount on slides. For cultured cardiomyocytes, fix cells with 4% paraformaldehyde.
-
Permeabilization: Incubate slides with Proteinase K solution to permeabilize the tissue/cells.
-
TUNEL Reaction: Add 50 µl of TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) to each sample. Incubate in a dark, humidified chamber at 37°C for 60 minutes.
-
Counterstaining: Counterstain the nuclei with a DNA-binding dye such as DAPI or hematoxylin.
-
Imaging and Analysis: Visualize the slides using a fluorescence microscope. TUNEL-positive nuclei will fluoresce (e.g., green), while all nuclei will be stained by the counterstain (e.g., blue). The apoptosis index can be calculated as the ratio of TUNEL-positive cells to the total number of cells.[1][8][9]
Protocol 2: Measurement of Mitochondrial Respiration in Cardiomyocytes using Seahorse XF Analyzer
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Cell Seeding: Seed cardiomyocytes in a Seahorse XF cell culture microplate at an optimized density to achieve a confluent monolayer.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Media Preparation: Prepare Seahorse XF assay medium supplemented with substrates such as glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
Cell Preparation: On the day of the assay, replace the culture medium with the prepared assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injection ports of the hydrated sensor cartridge with the Mcl-1 inhibitor and mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) at the desired concentrations.
-
Seahorse XF Assay: Calibrate the instrument with the sensor cartridge, then replace the calibrant plate with the cell plate and start the assay. The instrument will measure the oxygen consumption rate (OCR) in real-time.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[2][16][17][18][19][20][24]
Signaling Pathways and Experimental Workflows
Caption: Mcl-1 inhibitor cardiotoxicity pathway.
References
- 1. Apoptosis assessment using the TUNEL assay [bio-protocol.org]
- 2. MCL-1 Inhibition by Selective BH3 Mimetics Disrupts Mitochondrial Dynamics Causing Loss of Viability and Functionality of Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mcl-1 as an essential regulator of cardiac mitochondrial function - Asa Gustafsson [grantome.com]
- 4. ncardia.com [ncardia.com]
- 5. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prognostic Value of Troponin I for Infarct Size to Improve Preclinical Myocardial Infarction Small Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TUNEL assay for cardiomyocyte apoptosis quantification [bio-protocol.org]
- 9. 2.6. TUNEL Assay for Apoptosis in Cardiomyocyte [bio-protocol.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. pubcompare.ai [pubcompare.ai]
- 12. protocols.io [protocols.io]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. biotech.cornell.edu [biotech.cornell.edu]
- 18. How to run an assay | Agilent [agilent.com]
- 19. cpu.edu.cn [cpu.edu.cn]
- 20. fujifilmcdi.com [fujifilmcdi.com]
- 21. researchgate.net [researchgate.net]
- 22. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Mcl-1 inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Myeloid Cell Leukemia 1 (Mcl-1) inhibition assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during Mcl-1 inhibition experiments, providing potential causes and solutions in a direct question-and-answer format.
Biochemical Assays (e.g., TR-FRET, Fluorescence Polarization)
Q1: Why is the Z' factor in my Mcl-1 binding assay consistently low (<0.5)?
A low Z' factor indicates poor assay quality, making it difficult to distinguish between positive and negative controls. Several factors can contribute to this:
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Reagent Instability: Mcl-1 protein is known to be sensitive to handling.[1]
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Solution: Avoid repeated freeze-thaw cycles of the Mcl-1 protein by preparing single-use aliquots upon first thaw.[1] Ensure all reagents, including the fluorescently labeled peptide (tracer) and antibodies, are stored correctly and have not expired.
-
-
Suboptimal Reagent Concentrations: Incorrect concentrations of protein or tracer can lead to a narrow assay window.
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Solution: Perform a titration of both the Mcl-1 protein and the tracer to determine the optimal concentrations that yield the best signal-to-background ratio.
-
-
Assay Buffer Composition: The buffer composition can significantly impact protein stability and binding interactions.
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Solution: Ensure the assay buffer has the correct pH and ionic strength. Consider adding detergents (e.g., 0.01% Tween-20 or Triton X-100) to reduce non-specific binding and protein aggregation. The inclusion of a reducing agent like DTT or BME might also be necessary to maintain protein integrity.
-
-
Incubation Time: Insufficient or excessive incubation time can lead to incomplete binding or signal degradation, respectively.
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Solution: Optimize the incubation time for the binding reaction. A typical incubation period is 2 hours at room temperature, but this may need to be adjusted based on the specific reagents and assay format.[1]
-
Q2: I'm observing a high coefficient of variation (CV > 15%) between my replicates. What could be the cause?
High CV indicates poor precision in the assay. Common causes include:
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Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes, is a major source of variability.
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Solution: Use calibrated pipettes and proper pipetting techniques. For high-throughput screening, ensure the automated liquid handlers are properly calibrated and maintained.
-
-
Protein Aggregation: Mcl-1 protein may aggregate, leading to inconsistent concentrations in the wells.
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Solution: Gently mix the protein solution before dispensing. Consider including a non-ionic detergent in the assay buffer to prevent aggregation.
-
-
Plate Issues: Inconsistent well volumes or bubbles in the wells can affect the light path and lead to variable readings.
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Solution: Be careful when dispensing reagents to avoid bubbles. Visually inspect the plate before reading. Use high-quality, low-volume, non-binding microplates.[1]
-
Q3: My known Mcl-1 inhibitor shows significantly lower potency in the presence of serum. Why is this happening?
This is a common phenomenon for many small molecule inhibitors, particularly those that are lipophilic and acidic.[2]
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Protein Binding: The inhibitor may be binding to serum proteins, such as human serum albumin (HSA), reducing its free concentration available to bind to Mcl-1.[2][3]
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Solution: This is an inherent property of the compound. It is important to characterize the effect of serum on inhibitor potency to better predict its in vivo efficacy. Assays can be run with and without serum to quantify this effect.[4]
-
Q4: How can I differentiate between a true hit and a false positive in my inhibitor screen?
False positives can arise from various sources of interference with the assay technology.
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Compound Autofluorescence: The test compound itself might be fluorescent at the excitation and emission wavelengths of the assay, leading to an artificially high signal.
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Solution: Screen all compounds for autofluorescence in the absence of assay reagents.
-
-
Light Scattering: Precipitated compounds can scatter light, interfering with the assay signal.
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Solution: Check the solubility of the compounds in the assay buffer. Visually inspect the assay plates for precipitation.
-
-
FRET or AlphaScreen Interference: Some compounds can quench the donor or acceptor signal in FRET-based assays or interfere with the singlet oxygen transfer in AlphaScreen assays.
-
Solution: Perform counter-screens to identify compounds that interfere with the assay technology. For example, use a different FRET pair or a different assay format to confirm hits.
-
Cell-Based Assays
Q5: My Mcl-1 dependent cell line is showing variable responses to our inhibitor. What should I check?
Inconsistent results in cellular assays can stem from both biological and technical variability.
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Cell Line Authenticity and Stability: Cell lines can drift genetically over time, leading to changes in their dependence on Mcl-1.
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Solution: Regularly authenticate cell lines using methods like short tandem repeat (STR) profiling.[5] Use cells from a low passage number for critical experiments.
-
-
Cell Health and Density: The health and confluency of the cells at the time of treatment can significantly impact their response.
-
Solution: Ensure consistent cell seeding density and monitor cell health and viability before starting the experiment. Avoid using cells that are over-confluent.
-
-
Mcl-1 Expression Levels: The expression level of Mcl-1 can fluctuate depending on culture conditions.
-
Solution: Monitor Mcl-1 protein levels by Western blot to ensure consistency across experiments. The ratio of Mcl-1 to other anti-apoptotic proteins like Bcl-xL can also be a critical determinant of inhibitor sensitivity.[5]
-
Q6: We observe an increase in Mcl-1 protein levels after treating cells with an Mcl-1 inhibitor. Is this expected?
Yes, this is a frequently observed phenomenon with several Mcl-1 inhibitors.[3][6][7]
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Inhibition of Protein Degradation: Mcl-1 is a short-lived protein that is tightly regulated by the ubiquitin-proteasome system.[6] Some inhibitors, upon binding to Mcl-1, can stabilize the protein by preventing its ubiquitination and subsequent degradation.[6][7][8] This can be due to the displacement of proteins like Noxa, which are involved in Mcl-1 turnover.[3]
-
Interpretation: This on-target effect does not necessarily mean the inhibitor is ineffective. Despite the increased Mcl-1 levels, the protein's anti-apoptotic function is blocked, leading to apoptosis in Mcl-1 dependent cells.[6]
-
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used Mcl-1 inhibitors and assay parameters.
Table 1: Binding Affinities of Select Mcl-1 Inhibitors
| Inhibitor | Assay Type | Target | Ki / IC50 | Reference |
| A-1210477 | TR-FRET | Mcl-1 | Ki = 0.454 nM | [9] |
| S63845 | TR-FRET | Mcl-1 | Ki < 1 nM | [10] |
| Compound 1 | FP | Mcl-1/Bak | Ki = 55 nM | [3] |
| AMG-176 | TR-FRET | Mcl-1/Bim | IC50 = 0.31 nM (no HS) | [4] |
| AZD5991 | Not Specified | Mcl-1 | Not Specified | [7] |
HS: Human Serum
Table 2: Example Cellular Potency of Mcl-1 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| Compound 7 | B16F10 | Cell Viability | 7.86 ± 1.25 µM | [11] |
| Compound 1 | B16F10 | Cell Viability | 24.72 ± 1.94 µM | [11] |
| AMG-176 | OPM-2 | Cell Viability | 11.5 nM (no HS) | [4] |
| AMG-176 | OPM-2 | Cell Viability | 126.15 nM (5% HS) | [4] |
HS: Human Serum
Experimental Protocols
Protocol 1: Mcl-1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This protocol is a general guideline for a competitive binding assay to screen for Mcl-1 inhibitors.
Materials:
-
Recombinant His-tagged Mcl-1 protein[1]
-
Fluorescently labeled peptide ligand (e.g., FITC-Bim BH3 peptide)
-
Terbium-labeled anti-His antibody (Donor)[1]
-
Dye-labeled acceptor (e.g., Streptavidin-d2)[1]
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% BSA, 0.01% Tween-20
-
Test compounds and positive control inhibitor (e.g., A-1210477)
-
White, low-volume, non-binding 384-well plates[1]
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a 3x assay buffer and dilute to 1x with distilled water as needed.[1]
-
Prepare serial dilutions of the test compounds and controls in 1x assay buffer.
-
Add 5 µL of the diluted compounds or controls to the wells of the 384-well plate.
-
Prepare a master mix containing the Mcl-1 protein and the Tb-labeled anti-His antibody in 1x assay buffer. Add 5 µL of this mix to each well.
-
Prepare a separate master mix containing the fluorescently labeled peptide ligand and the dye-labeled acceptor in 1x assay buffer. Add 5 µL of this mix to each well.
-
Incubate the plate at room temperature for 2 hours, protected from light.[1]
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[1]
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the percent inhibition for each compound concentration.[1]
Protocol 2: Cellular Apoptosis Assay using Caspase-Glo 3/7
This protocol measures the induction of apoptosis in an Mcl-1 dependent cell line following inhibitor treatment.
Materials:
-
Mcl-1 dependent cell line (e.g., SKBR3, OPM-2)
-
Cell culture medium appropriate for the cell line
-
Test compounds and positive control inhibitor
-
Caspase-Glo 3/7 Assay System
-
White-walled, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and controls in cell culture medium.
-
Treat the cells with the compounds and controls and incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Equilibrate the Caspase-Glo 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Calculate the fold-change in caspase activity relative to the vehicle-treated control.
Visualizations
Caption: Mcl-1 signaling pathway in apoptosis regulation.
Caption: Workflow of a competitive TR-FRET Mcl-1 binding assay.
Caption: A logical workflow for troubleshooting Mcl-1 assays.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of MCL-1 Protein Stability Induced by MCL-1 Antagonists in B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Mcl-1 inhibitors through virtual screening, molecular dynamics simulations and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mcl-1 Inhibitors and Thrombocytopenia
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating Mcl-1 inhibitor-induced thrombocytopenia. The information is presented in a question-and-answer format to directly address common issues encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Mcl-1 inhibitor-induced thrombocytopenia?
A1: Mcl-1 inhibitor-induced thrombocytopenia is primarily an on-target effect resulting from the critical role of Mcl-1 in the survival of hematopoietic stem and progenitor cells (HSPCs). Mcl-1 is an anti-apoptotic protein that prevents the initiation of programmed cell death. By inhibiting Mcl-1, these drugs lead to the depletion of HSPCs in the bone marrow, which are the precursors to all blood cell lineages, including megakaryocytes (platelet producers). This suppression of hematopoiesis leads to a decrease in platelet production and subsequent thrombocytopenia. While mature platelets are less dependent on Mcl-1 for survival, the continuous replenishment of the platelet pool is severely hampered.[1]
Q2: How does Mcl-1 inhibitor-induced thrombocytopenia differ from that caused by Bcl-xL inhibitors?
A2: The mechanism of thrombocytopenia differs significantly between Mcl-1 and Bcl-xL inhibitors. Bcl-xL is essential for the survival of mature platelets. Therefore, Bcl-xL inhibitors like navitoclax cause a rapid and often dose-limiting thrombocytopenia by directly inducing apoptosis in circulating platelets. In contrast, Mcl-1 is more critical for the survival of earlier hematopoietic progenitors.[1][2] Consequently, thrombocytopenia induced by Mcl-1 inhibitors is generally a result of impaired platelet production and may have a slower onset. However, it's important to note that Mcl-1 and Bcl-xL play coordinated roles in megakaryocyte survival.[3][4] Therefore, the specific hematological toxicity profile can vary between different Mcl-1 inhibitors and in combination therapies.
Q3: Are all Mcl-1 inhibitors the same in their potential to cause thrombocytopenia?
A3: While the on-target effect on HSPCs is a class-wide phenomenon, the severity of thrombocytopenia can vary between different Mcl-1 inhibitors. This variability can be attributed to differences in inhibitor potency, selectivity, pharmacokinetic and pharmacodynamic properties, and potential off-target effects. For instance, some inhibitors might have a greater impact on specific subpopulations of hematopoietic progenitors. Clinical trial data is essential to understand the specific risk profile of each Mcl-1 inhibitor.
Q4: What are the potential strategies to mitigate Mcl-1 inhibitor-induced thrombocytopenia in a research setting?
A4: Several strategies can be employed to manage Mcl-1 inhibitor-induced thrombocytopenia in pre-clinical and clinical research:
-
Dose and Schedule Modification: Exploring alternative dosing schedules, such as intermittent dosing, may allow for the recovery of hematopoietic progenitors between treatments, thus lessening the severity of thrombocytopenia. Dose reduction is another straightforward approach to manage this toxicity.[5]
-
Supportive Care: The use of thrombopoietin receptor agonists (TPO-RAs) like romiplostim and eltrombopag can be investigated.[6][7][8][9][10] These agents stimulate megakaryopoiesis and platelet production, and could potentially counteract the suppressive effects of Mcl-1 inhibitors on HSPCs.
-
Combination Therapies: Combining Mcl-1 inhibitors with agents that do not have overlapping hematological toxicities is a rational approach. However, caution is required when combining with drugs that also affect hematopoiesis, such as Bcl-xL inhibitors, as this can lead to synergistic and severe thrombocytopenia.[11]
-
Development of Next-Generation Inhibitors: Ongoing research focuses on developing Mcl-1 inhibitors with improved therapeutic indices, potentially with more targeted delivery to tumor cells or reduced impact on HSPCs.
Troubleshooting Guide
Problem: Unexpectedly severe thrombocytopenia observed in an in vivo model.
| Possible Cause | Troubleshooting Steps |
| High dose or frequent dosing schedule | Titrate the dose of the Mcl-1 inhibitor to find the maximum tolerated dose (MTD) with an acceptable level of thrombocytopenia. Evaluate alternative dosing schedules (e.g., intermittent dosing) to allow for bone marrow recovery. |
| Synergistic toxicity with a combination agent | If used in combination, evaluate the hematological toxicity of each agent individually to confirm the synergistic effect. Consider a staggered dosing schedule or dose reduction of one or both agents. |
| Model-specific sensitivity | Different animal strains or patient-derived xenograft (PDX) models may have varying sensitivities to Mcl-1 inhibition. Characterize the baseline hematological parameters of the model and establish a toxicity profile for the specific Mcl-1 inhibitor in that model. |
| Off-target effects of the inhibitor | Characterize the selectivity profile of the Mcl-1 inhibitor. Compare the observed toxicity with that of other Mcl-1 inhibitors with different chemical scaffolds. |
Problem: Difficulty in interpreting in vitro effects on megakaryopoiesis.
| Possible Cause | Troubleshooting Steps |
| Inappropriate cell source or culture conditions | Use primary human CD34+ cells for the most clinically relevant model of human hematopoiesis. Ensure optimal culture conditions with appropriate cytokines (e.g., TPO, SCF, IL-6) to support megakaryocyte differentiation and maturation. |
| Insensitive assays | Utilize a combination of assays to assess megakaryopoiesis, including colony-forming unit-megakaryocyte (CFU-Mk) assays, flow cytometry for megakaryocyte-specific markers (e.g., CD41, CD42b), and morphological analysis of mature megakaryocytes. |
| Timing of assessment | Assess the effects of the Mcl-1 inhibitor at different stages of megakaryocyte differentiation to understand its impact on progenitors versus mature megakaryocytes. |
Quantitative Data from Clinical Trials
The following table summarizes the incidence of thrombocytopenia observed in selected clinical trials of Mcl-1 inhibitors. It is important to note that this is not an exhaustive list and the rates can be influenced by the patient population, disease stage, and combination therapies used.
| Mcl-1 Inhibitor | Phase | Cancer Type | Treatment | Grade ≥3 Thrombocytopenia Rate | Reference |
| AZD5991 | I | Relapsed/Refractory Hematologic Malignancies | Monotherapy and combination with venetoclax | Not explicitly reported as a dose-limiting toxicity, but hematologic AEs were common. | [12] |
| AMG-176 | I | Relapsed/Refractory Multiple Myeloma and AML | Monotherapy and combination with venetoclax | Hematologic toxicities, including thrombocytopenia, were observed. | [13] |
| Voruciclib | I | Relapsed/Refractory AML | Combination with venetoclax | 22% (all grades) | [14] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Mcl-1 in Hematopoietic Stem and Progenitor Cell Survival
Caption: Role of Mcl-1 in preventing apoptosis in HSPCs.
Experimental Workflow for Assessing Mcl-1 Inhibitor-Induced Thrombocytopenia
Caption: Workflow for evaluating the impact of Mcl-1 inhibitors on thrombopoiesis.
Key Experimental Protocols
1. Colony-Forming Unit-Megakaryocyte (CFU-Mk) Assay
-
Objective: To assess the effect of an Mcl-1 inhibitor on the proliferative capacity of megakaryocyte progenitors.
-
Methodology:
-
Isolate CD34+ HSPCs from human cord blood or bone marrow using magnetic-activated cell sorting (MACS).
-
Plate the CD34+ cells in a methylcellulose-based medium (e.g., MegaCult™-C) supplemented with cytokines such as TPO, IL-3, and IL-6, in the presence of varying concentrations of the Mcl-1 inhibitor or vehicle control.
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.
-
Identify and count megakaryocyte colonies (CFU-Mk) based on their characteristic morphology (large, translucent cells) using an inverted microscope. Colonies are often stained for acetylcholinesterase or with an anti-CD41 antibody to confirm their megakaryocytic lineage.
-
Compare the number of CFU-Mk in the treated groups to the vehicle control to determine the inhibitory effect of the compound.
-
2. In Vitro Megakaryocyte Differentiation and Apoptosis Assay
-
Objective: To evaluate the impact of an Mcl-1 inhibitor on the differentiation, maturation, and survival of megakaryocytes.
-
Methodology:
-
Culture isolated CD34+ HSPCs in a serum-free liquid medium supplemented with TPO and other relevant cytokines to induce megakaryocytic differentiation.
-
Add the Mcl-1 inhibitor at different time points during the culture period (e.g., early vs. late stages of differentiation) to assess its effect on different developmental stages.
-
After 10-14 days of culture, harvest the cells and analyze them by flow cytometry using antibodies against megakaryocyte-specific surface markers (e.g., CD41, CD42b) and a DNA dye (e.g., DAPI) to assess cell ploidy, a marker of megakaryocyte maturation.
-
To assess apoptosis, stain the cells with Annexin V and a viability dye like 7-AAD or propidium iodide, followed by flow cytometric analysis. An increase in the Annexin V positive population indicates apoptosis.
-
3. In Vivo Assessment in Humanized Mouse Models
-
Objective: To evaluate the effect of an Mcl-1 inhibitor on human hematopoiesis and thrombopoiesis in a more physiologically relevant setting.
-
Methodology:
-
Engraft immunodeficient mice (e.g., NSG mice) with human CD34+ HSPCs.
-
Allow several weeks for the human hematopoietic system to establish.
-
Treat the engrafted mice with the Mcl-1 inhibitor or vehicle control according to the desired dosing regimen.
-
Monitor the mice for signs of toxicity and perform regular blood draws to measure human platelet counts and other hematological parameters using species-specific antibodies for flow cytometry.
-
At the end of the study, harvest bone marrow and other hematopoietic organs to assess the number and phenotype of human HSPCs and megakaryocytes.
-
References
- 1. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]
- 2. Apoptosis in megakaryocytes: Safeguard and threat for thrombopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Mcl-1 and Bcl-x(L) coordinately regulate megakaryocyte survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Optimal Management of Chemotherapy-Induced Thrombocytopenia with Thrombopoietin Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Romiplostim in chemotherapy‐induced thrombocytopenia: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mskcc.org [mskcc.org]
- 10. Treating Chemotherapy-Induced Thrombocytopenia: Is It Time for Oncologists to Use Thrombopoietin Agonists? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Frontiers | Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma [frontiersin.org]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: Optimizing Combination Therapy of (E)-Mcl-1 Inhibitor 7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the (E)-Mcl-1 inhibitor 7 in combination therapies.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the experimental use of this compound and similar Mcl-1 inhibitors.
Q1: We are not observing the expected synergistic effect when combining this compound with another agent. What are the possible reasons?
A1: Several factors can contribute to a lack of synergy:
-
Cell Line Dependency: The chosen cell line may not be dependent on Mcl-1 for survival, or it may have redundant anti-apoptotic mechanisms. It is crucial to use cell lines with established Mcl-1 dependency.
-
Drug Concentrations: The concentrations of this compound and the combination drug may not be optimal. A thorough dose-response matrix should be performed to identify the synergistic concentration range.
-
Upregulation of other anti-apoptotic proteins: Inhibition of Mcl-1 can sometimes lead to the compensatory upregulation of other anti-apoptotic proteins like Bcl-2 or Bcl-xL, mitigating the effect of the inhibitor.[1] Consider assessing the expression levels of these proteins post-treatment.
-
Experimental Variability: Inconsistent cell seeding density, variations in incubation times, or issues with reagent stability can all impact the results.
Q2: We are observing significant toxicity in our control cells treated with this compound alone. How can we address this?
A2: High single-agent toxicity can be due to:
-
Off-Target Effects: At higher concentrations, the inhibitor may have off-target effects. It is important to use the lowest effective concentration that demonstrates Mcl-1 inhibition.
-
On-Target Toxicity in Sensitive Cells: Some cell lines are highly dependent on Mcl-1 for normal function and may undergo apoptosis even with low concentrations of the inhibitor.
-
Cardiotoxicity: Mcl-1 inhibitors as a class have been associated with cardiotoxicity. While this is a greater concern in in vivo studies, it is a known potential liability.[2]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%).
Q3: Our cell viability results (e.g., MTT or CellTiter-Glo assay) are inconsistent between experiments. What are the common pitfalls?
A3: Inconsistent viability data can stem from several sources:
-
Cell Seeding Density: Uneven cell seeding is a major source of variability. Ensure a homogenous cell suspension and careful pipetting.
-
Incubation Time: The timing of reagent addition and measurement is critical. Adhere strictly to the protocol timings.
-
Metabolic State of Cells: The metabolic activity of cells can influence the readout of assays like MTT. Ensure cells are in the logarithmic growth phase.
-
Drug-Reagent Interaction: In rare cases, the chemical properties of the inhibitor might interfere with the assay reagents. Consider using an alternative viability assay to confirm results.
Q4: When performing apoptosis assays (e.g., Annexin V/PI), we see a large population of necrotic cells rather than apoptotic cells. Why might this be?
A4: A high necrotic population could indicate:
-
High Drug Concentrations: Very high concentrations of the drug combination can induce rapid cell death that bypasses the typical apoptotic pathways, leading to necrosis.
-
Late-Stage Apoptosis: If the assay is performed too late after treatment, cells that were initially apoptotic may have progressed to secondary necrosis. A time-course experiment is recommended.
-
Harsh Cell Handling: Excessive centrifugation speeds or vigorous pipetting can damage cell membranes, leading to false-positive PI staining.[3]
Q5: How do we interpret the Combination Index (CI) values from our synergy analysis?
A5: The Combination Index (CI), calculated using the Chou-Talalay method, provides a quantitative measure of drug interaction:
-
CI < 1: Indicates synergism, meaning the combined effect is greater than the sum of the individual drug effects.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism, where the drugs inhibit each other's effects.
It is important to assess the CI over a range of effect levels (e.g., 50%, 75%, 90% inhibition) as the nature of the interaction can be concentration-dependent.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and provides representative data for other Mcl-1 inhibitors in combination studies to offer a comparative context.
| Compound | Parameter | Value | Combination Partner | Cell Line | Synergy (CI Value) | Reference |
| This compound | Ki | <1 nM | N/A | N/A | N/A | [5] |
| This compound | IC50 | <500 nM | N/A | N/A | N/A | [5] |
| S63845 | IC50 | <100 nM | Venetoclax | AML cell lines | Synergistic | [1] |
| AZD5991 | IC50 | 0.72 nM | Doxorubicin | BCP-ALL cell lines | Synergistic | [1] |
| VU661013 | IC50 | Variable | Venetoclax | AML cell lines | Synergistic | [6] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining cell viability in response to treatment with this compound and a combination drug.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug, both alone and in combination at fixed ratios.
-
Remove the culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only controls.
-
Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination drug
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination for the desired time. Include an untreated control.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Synergy Analysis (Combination Index Calculation)
The Combination Index (CI) is calculated using software like CompuSyn, based on the Chou-Talalay method.[4]
Methodology:
-
Generate dose-response curves for this compound and the combination drug individually.
-
Generate dose-response curves for the combination of the two drugs at several fixed ratios.
-
Using the dose-response data, the software will calculate the CI values at different effect levels (Fraction affected, Fa).
-
A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Visualizations
Mcl-1 Signaling Pathway and Inhibition
Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Combination Therapy Screening
Caption: A typical experimental workflow for screening combination therapies.
Troubleshooting Logic for Synergy Experiments
Caption: A logical flowchart for troubleshooting a lack of synergy in experiments.
References
- 1. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (E)-Mcl-1 Inhibitor 7 and the Broader Class of Mcl-1 Inhibitors
Disclaimer: Detailed, peer-reviewed scientific literature and cell line-specific sensitivity data for "(E)-Mcl-1 inhibitor 7" are not extensively available. This inhibitor is referenced as "example 35" from patent WO2020097577A1.[1][2] The following troubleshooting guides, FAQs, and protocols are based on the established principles and data from well-characterized, selective Mcl-1 inhibitors. Researchers should use this information as a general guide and validate their findings for their specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for selective Mcl-1 inhibitors?
A1: Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[3] It promotes cell survival by binding to and sequestering pro-apoptotic proteins, particularly BAK and the BH3-only proteins like BIM and PUMA.[4][5][6] Selective Mcl-1 inhibitors are BH3 mimetics; they bind with high affinity to the BH3-binding groove of the Mcl-1 protein.[4] This competitive binding displaces pro-apoptotic proteins, which are then free to trigger mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c, caspase activation, and ultimately, apoptosis (programmed cell death).[3][7]
Q2: How do I determine if my cell line of interest is likely to be sensitive to an Mcl-1 inhibitor?
A2: Cell line sensitivity to Mcl-1 inhibition is often dictated by the concept of "Mcl-1 dependency." Several factors can predict this dependency:
-
High Mcl-1 Expression: While not always a direct predictor, high levels of Mcl-1 protein can indicate a reliance on this survival pathway.[4]
-
Low Bcl-xL Expression: A low ratio of Bcl-xL to Mcl-1 is a strong predictor of sensitivity. Cells with high Bcl-xL can often compensate for the loss of Mcl-1 function, leading to resistance.[4][8]
-
High BAK Expression: Since Mcl-1 primarily sequesters BAK to prevent apoptosis, high baseline levels of BAK may render cells more susceptible to Mcl-1 inhibition.[4][8]
-
BH3 Profiling: This functional assay directly measures the mitochondrial response to specific BH3 peptides, providing a powerful prediction of dependency on particular anti-apoptotic proteins like Mcl-1.[9]
Q3: My cells are not showing the expected level of apoptosis after treatment. What are the potential reasons?
A3: Several factors could contribute to a lack of apoptotic response:
-
Inherent Resistance: The cell line may not be Mcl-1 dependent. It might rely on other anti-apoptotic proteins like Bcl-2 or Bcl-xL for survival. Overexpression of Bcl-xL is a common mechanism of resistance to Mcl-1 inhibitors.[8]
-
Acquired Resistance: Cells can develop resistance through mechanisms such as the upregulation of other anti-apoptotic proteins or alterations in downstream signaling pathways like ERK.[10]
-
Drug Concentration/Stability: Ensure the inhibitor is used at an effective concentration and has not degraded. Verify solubility in your culture medium, as precipitation will reduce the effective concentration.
-
Experimental Timeline: Apoptosis is a kinetic process. You may need to perform a time-course experiment to capture the optimal window for detecting caspase activation or Annexin V staining.
-
Incorrect Assay: Ensure your apoptosis assay is functioning correctly. Include positive controls (e.g., staurosporine) to validate the assay itself.
Q4: I am observing an increase in Mcl-1 protein levels after treating with an Mcl-1 inhibitor. Is this expected?
A4: Yes, this is a frequently observed phenomenon. Treatment with potent Mcl-1 inhibitors can paradoxically lead to the stabilization and accumulation of the Mcl-1 protein.[5] This occurs because the inhibitor binding to the BH3 groove can induce a conformational change that protects Mcl-1 from ubiquitination and subsequent proteasomal degradation. This does not necessarily indicate a lack of efficacy, as the accumulated Mcl-1 is functionally inert due to the inhibitor occupying its binding site.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments. | 1. Inhibitor instability or precipitation. 2. Cell passage number and health. 3. Variation in seeding density. | 1. Prepare fresh stock solutions of the inhibitor in an appropriate solvent (e.g., DMSO). Visually inspect media for precipitation after adding the drug. 2. Use cells within a consistent, low passage number range and ensure high viability before starting the experiment. 3. Standardize cell seeding protocols carefully. |
| High background in apoptosis assays. | 1. Unhealthy cells at the start of the experiment. 2. Assay reagents are expired or improperly stored. 3. Cytotoxicity from the vehicle (e.g., DMSO). | 1. Ensure a gentle cell handling technique and check cell viability before plating. 2. Check reagent expiration dates and storage conditions. 3. Run a vehicle-only control and ensure the final DMSO concentration is non-toxic (typically <0.5%). |
| No disruption of Mcl-1/BIM interaction in Co-IP. | 1. Insufficient inhibitor concentration or incubation time. 2. Inefficient immunoprecipitation. 3. The cell line may have very low BIM expression. | 1. Increase the concentration of the inhibitor based on cell viability data (e.g., 3-5x GI50) and optimize the incubation time (e.g., 4-8 hours). 2. Ensure the antibody is validated for IP and that lysis/wash buffers are optimized. Include positive and negative IP controls. 3. Check baseline BIM expression via Western blot. |
Quantitative Data: Sensitivity of Cancer Cell Lines to Selective Mcl-1 Inhibitors
The following table summarizes the activity of several well-characterized Mcl-1 inhibitors across various cancer cell lines. This data provides a general reference for the expected potency and selective nature of this class of compounds.
| Inhibitor | Cell Line | Cancer Type | IC50 / EC50 / GI50 | Reference |
| S63845 | H929 | Multiple Myeloma | ~10 nM | [7] |
| MOLM-13 | Acute Myeloid Leukemia | ~20 nM | [7] | |
| H23 | Non-Small Cell Lung Cancer | ~50 nM | [4] | |
| A-1210477 | H929 | Multiple Myeloma | 26.2 nM (IC50) | [11] |
| H2110 | Non-Small Cell Lung Cancer | Not specified | [4] | |
| AZD5991 | MOLM-13 | Acute Myeloid Leukemia | <10 nM | [12] |
| MV-4-11 | Acute Myeloid Leukemia | <10 nM | [12] | |
| AMG-176 | H929 | Multiple Myeloma | ~5 nM | [4] |
Note: IC50/EC50/GI50 values are highly dependent on the assay type and duration. The data presented are for comparative purposes.
Detailed Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of media. Incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of the Mcl-1 inhibitor. Add the desired final concentrations to the wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) under standard cell culture conditions.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle-treated controls and plot a dose-response curve to determine the GI50 (concentration for 50% inhibition of growth).
Co-Immunoprecipitation (Co-IP) for Mcl-1/BIM Interaction
This protocol is used to demonstrate that the inhibitor disrupts the physical interaction between Mcl-1 and its binding partner, BIM.
-
Treatment and Lysis: Treat a near-confluent 10 cm dish of sensitive cells with the Mcl-1 inhibitor (e.g., at 3x GI50) and a vehicle control for 4-8 hours. Wash cells with cold PBS and lyse in a non-denaturing lysis buffer (e.g., CHAPS-based buffer) containing protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge lysates to pellet debris. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add 2-4 µg of an anti-Mcl-1 antibody. Incubate overnight at 4°C with gentle rotation.
-
Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with cold lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Run the eluates on an SDS-PAGE gel and transfer to a PVDF membrane. Probe with primary antibodies against BIM (to detect the co-precipitated protein) and Mcl-1 (to confirm successful immunoprecipitation).
Visualizations
Caption: Mechanism of Mcl-1 inhibitor-induced apoptosis.
Caption: Experimental workflow for evaluating an Mcl-1 inhibitor.
Caption: Logic diagram for troubleshooting lack of apoptosis.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Biomarker-driven strategy for MCL1 inhibition in T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. probiologists.com [probiologists.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of (E)-Mcl-1 inhibitor 7 in aqueous buffers
Welcome to the technical support center for the (E)-Mcl-1 inhibitor 7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments, with a specific focus on the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a potent inhibitor of the Myeloid cell leukemia-1 (Mcl-1) protein, a key regulator of apoptosis.[1][2] Its therapeutic potential is significant in oncology research. However, like many small molecule inhibitors that target hydrophobic pockets on proteins, this compound is a lipophilic compound, which often leads to poor solubility in aqueous buffers.[3] This low solubility can hinder its handling in experimental settings, affect the accuracy of in vitro assays, and pose challenges for formulation development.[4]
Q2: What are the typical signs of solubility issues with this compound in my experiments?
A2: You may be encountering solubility problems if you observe any of the following:
-
Precipitate formation: Visible particles or cloudiness in your buffer after adding the inhibitor.
-
Inconsistent assay results: High variability between replicate experiments.
-
Low or non-linear dose-response curves: The biological effect does not correlate well with increasing concentrations of the inhibitor.
-
Difficulty in preparing stock solutions: The compound does not fully dissolve in your chosen solvent or precipitates upon dilution into aqueous media.
Q3: What are the general strategies to improve the aqueous solubility of poorly soluble compounds like this compound?
A3: Several techniques can be employed to enhance the solubility of hydrophobic compounds. These include:
-
pH adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[5]
-
Use of co-solvents: Adding a water-miscible organic solvent, such as DMSO or ethanol, to the aqueous buffer can increase the solubility of nonpolar compounds.[6]
-
Inclusion of surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[2]
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility.
-
Preparation of solid dispersions: Dispersing the compound in a water-soluble carrier can improve its dissolution rate and solubility.
Troubleshooting Guide: Addressing Solubility Issues
Problem: My this compound is precipitating out of solution when I dilute my DMSO stock into my aqueous experimental buffer.
Solution Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Detailed Steps:
-
Lower the Final Organic Solvent Concentration: High concentrations of the stock solvent (e.g., DMSO) can cause the compound to precipitate when diluted into an aqueous buffer. Aim for a final DMSO concentration of less than 0.5%.
-
Incorporate a Surfactant: Surfactants can help to keep the compound in solution. Start with a low concentration (e.g., 0.01% Tween 80) and gradually increase it, being mindful of potential effects on your assay.
-
Adjust the Buffer pH: If this compound has an ionizable group, its solubility will be pH-dependent. Test a range of pH values around the physiological pH of 7.4 to find the optimal pH for solubility.
-
Consider a Different Co-solvent: In some cases, another co-solvent like ethanol or polyethylene glycol 400 (PEG400) might be more effective than DMSO.
Quantitative Data on Solubility (Illustrative)
Disclaimer: The following data is illustrative and intended to demonstrate how solubility of this compound might be improved using different buffer additives. Actual solubility should be determined experimentally.
Table 1: Illustrative Solubility of this compound in Various Aqueous Buffers
| Buffer (pH 7.4) | Additive | Concentration of Additive | Illustrative Solubility (µg/mL) |
| Phosphate Buffered Saline (PBS) | None | - | < 1 |
| PBS | DMSO | 0.5% (v/v) | 5 |
| PBS | Ethanol | 1% (v/v) | 8 |
| PBS | Tween 80 | 0.05% (w/v) | 15 |
| PBS | Pluronic F-68 | 0.1% (w/v) | 20 |
| Tris-HCl | None | - | < 1 |
| Tris-HCl | DMSO | 0.5% (v/v) | 6 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound.[7]
Materials:
-
This compound (solid)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Co-solvents and surfactants (as required)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detection method
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired aqueous buffer to the vial.
-
If testing the effect of additives, prepare separate vials with the buffer containing the desired concentration of the co-solvent or surfactant.
-
Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility of the compound in the buffer based on the measured concentration and the dilution factor.
Protocol 2: Preparation of a Stock Solution and Dilution into Aqueous Buffer
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing a stock solution of this compound.
Procedure:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of a suitable organic solvent, typically DMSO, to prepare a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution thoroughly to aid dissolution. If needed, sonicate the vial for a few minutes.
-
Visually inspect the solution to ensure that the compound is completely dissolved.
-
For serial dilutions in your experiment, dilute the stock solution into your aqueous buffer pre-warmed to the experimental temperature. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
Mcl-1 Signaling Pathway
The Mcl-1 protein is a crucial anti-apoptotic member of the Bcl-2 family. It sequesters pro-apoptotic proteins like Bak and Bim, thereby preventing the initiation of the mitochondrial apoptosis pathway. Various cellular stress signals and survival pathways regulate the expression and stability of Mcl-1.
Caption: Simplified Mcl-1 signaling pathway in apoptosis regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Discovery of Mcl-1 inhibitors through virtual screening, molecular dynamics simulations and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating On-Target Activity of (E)-Mcl-1 Inhibitor 7 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo on-target activity of (E)-Mcl-1 inhibitor 7, a potent inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Due to the limited availability of public in vivo data for this compound, this document focuses on its reported in vitro potency and presents a detailed comparison with several other well-characterized Mcl-1 inhibitors that have demonstrated significant in vivo efficacy in preclinical models. The provided experimental protocols and data from comparator compounds will serve as a valuable resource for designing and evaluating in vivo studies for novel Mcl-1 inhibitors like this compound.
Introduction to Mcl-1 Inhibition
Mcl-1 is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key mechanism of survival and therapeutic resistance in a variety of hematological malignancies and solid tumors. Mcl-1 sequesters the pro-apoptotic proteins BIM, BAK, and BAX, thereby preventing the initiation of the intrinsic apoptotic pathway. Small molecule inhibitors that bind to the BH3-mimetic groove of Mcl-1 can disrupt these protein-protein interactions, unleashing the pro-apoptotic machinery and leading to cancer cell death. Validating the on-target activity of these inhibitors in vivo is a critical step in their preclinical development.
Comparative Analysis of Mcl-1 Inhibitors
This section compares the available data for this compound with other notable Mcl-1 inhibitors that have been evaluated in vivo.
Table 1: In Vitro Potency of Mcl-1 Inhibitors
| Compound | Mcl-1 Binding Affinity (Kᵢ) | Cellular Potency (IC₅₀/EC₅₀) | Selectivity |
| This compound | < 1 nM | < 500 nM | Data not publicly available |
| S64315 (MCL1-2) | Sub-nanomolar | Potent low nanomolar activity in dependent cell lines | High selectivity over other Bcl-2 family members |
| AZD5991 | 200 pM | MOLP-8: 33 nM; MV4;11: 24 nM (6h caspase EC₅₀)[1] | >10,000-fold selectivity over other Bcl-2 family members[1] |
| AMG-176 | 0.06 nM | Nanomolar activity in hematologic cancer cell lines | Minimal binding to Bcl-2 and Bcl-xL |
Table 2: In Vivo Efficacy of Comparator Mcl-1 Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Key Efficacy Results | Reference |
| S64315 | Melanoma | 25 mg/kg | Significantly inhibited tumor growth in combination with anti-PD-1[2] | [2] |
| AZD5991 | Multiple Myeloma & AML | Single IV dose | Complete tumor regression in several models[3] | [3] |
| AMG-176 | Multiple Myeloma (OPM-2 luc) & AML | Discontinuous oral administration | Inhibited tumor growth at tolerated doses[4][5] | [4][5] |
| Compound 26 | Multiple Myeloma (NCI-H929) | Single IV dose (60 or 80 mg/kg) | Initial tumor regression | [6] |
Key Experimental Protocols for In Vivo Validation
Detailed methodologies are crucial for the successful in vivo validation of Mcl-1 inhibitors. Below are representative protocols for key experiments.
Mouse Xenograft Model for Hematological Malignancies
This protocol describes the establishment of a subcutaneous xenograft model using a multiple myeloma cell line.
a. Cell Culture and Preparation:
-
Culture human multiple myeloma cells (e.g., NCI-H929, MOLP-8) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
b. Tumor Implantation:
-
Use immunodeficient mice (e.g., SCID or NOD/SCID).
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
Monitor tumor growth by caliper measurements three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
c. Dosing and Monitoring:
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and vehicle control groups.
-
Administer the Mcl-1 inhibitor (formulated in an appropriate vehicle) and vehicle control according to the planned dosing schedule (e.g., intravenous, oral) and dose levels.
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize mice and harvest tumors for pharmacodynamic analysis.
Pharmacokinetic (PK) Analysis
a. Dosing and Sample Collection:
-
Administer a single dose of the Mcl-1 inhibitor to mice via the intended clinical route (e.g., intravenous or oral).
-
Collect blood samples at various time points post-dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process blood to obtain plasma and store at -80°C until analysis.
b. Bioanalysis:
-
Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the drug concentration in plasma.
-
Analyze the plasma samples to determine the concentration-time profile of the inhibitor.
c. Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters, including clearance, volume of distribution, half-life, and area under the curve (AUC).
Pharmacodynamic (PD) Analysis
a. Sample Collection:
-
In a satellite group of tumor-bearing mice, administer a single dose of the Mcl-1 inhibitor.
-
Euthanize mice and collect tumors and/or peripheral blood at different time points post-dose (e.g., 2h, 6h, 24h).
b. Biomarker Analysis:
-
Target Engagement: Perform co-immunoprecipitation followed by Western blotting on tumor lysates to assess the disruption of Mcl-1/BIM or Mcl-1/BAK complexes.
-
Apoptosis Induction:
-
Measure the levels of cleaved caspase-3 and cleaved PARP in tumor lysates by Western blotting or immunohistochemistry.
-
Perform TUNEL staining on tumor sections to detect DNA fragmentation.
-
-
Peripheral Blood Markers: Reductions in B-cells and monocytes in peripheral blood may serve as clinically relevant pharmacodynamic markers of Mcl-1 inhibition[7]. These can be quantified by flow cytometry.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: Mcl-1 signaling pathway in apoptosis.
Caption: In vivo validation workflow.
References
- 1. An atlas of caspase cleavage events in differentiating muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase cleavage of Mcl-1 impairs its anti-apoptotic activity and proteasomal degradation in non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mcl-1 inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiscale Model Identifies Improved Schedule for Treatment of Acute Myeloid Leukemia In Vitro With the Mcl‐1 Inhibitor AZD5991 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle in Multiple Myeloma: Unpacking the Potency of (E)-Mcl-1 Inhibitor 7 (AZD5991) and S63845
For researchers, scientists, and drug development professionals navigating the landscape of targeted cancer therapies, the inhibition of Myeloid Cell Leukemia-1 (Mcl-1) has emerged as a critical strategy, particularly in malignancies like multiple myeloma. This guide provides an in-depth, objective comparison of two prominent Mcl-1 inhibitors: (E)-Mcl-1 inhibitor 7, also known as AZD5991, and S63845, presenting key experimental data, detailed protocols, and visual pathway diagrams to inform preclinical and clinical research decisions.
Multiple myeloma, a cancer of plasma cells, is notoriously dependent on the anti-apoptotic protein Mcl-1 for its survival and resistance to conventional therapies. The development of small molecule inhibitors that directly target Mcl-1 represents a significant advancement in the field. Both this compound (AZD5991) and S63845 have demonstrated potent and selective activity against Mcl-1, inducing apoptosis in multiple myeloma cells. This guide will dissect the available data on their performance, offering a clear comparison to aid in the evaluation of these compounds.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the key quantitative data for this compound (AZD5991) and S63845, providing a snapshot of their binding affinity and cellular potency.
| Inhibitor | Target | Ki | IC50 | Reference |
| This compound | Mcl-1 | <1 nM | <500 nM | |
| (Ra)-7 (AZD5991) | Mcl-1 | 200 pM | 0.72 nM (FRET assay) | |
| S63845 | Mcl-1 | 0.19 nM | - |
Table 1: Biochemical Potency of this compound (AZD5991) and S63845. This table presents the binding affinity (Ki) and inhibitory concentration (IC50) of the compounds against the Mcl-1 protein. Lower values indicate higher potency.
| Inhibitor | Cell Line | Assay | EC50 / GI50 | Reference |
| (Ra)-7 (AZD5991) | NCI-H929 (Multiple Myeloma) | Caspase 3/7 Activation | - | |
| (Ra)-7 (AZD5991) | MOLP-8 (Multiple Myeloma) | Caspase 3/7 Activation | - | |
| S63845 | NCI-H929 (Multiple Myeloma) | Growth Inhibition | 120 nM |
Table 2: Cellular Activity of this compound (AZD5991) and S63845 in Multiple Myeloma Cell Lines. This table showcases the effective concentration (EC50) for inducing a biological response or the growth inhibitory concentration (GI50) in specific multiple myeloma cell lines.
Mechanism of Action: Triggering Programmed Cell Death
Both this compound (AZD5991) and S63845 function as BH3 mimetics. They bind with high affinity to the BH3-binding groove of the Mcl-1 protein, preventing it from sequestering pro-apoptotic proteins like Bak and Bax. This frees Bak and Bax to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately culminating in apoptosis.
Studies on (Ra)-7 (AZD5991) have shown that it rapidly induces the disruption of the Mcl-1-Bak complex, leading to MOMP, caspase-3/7 activation, and phosphatidylserine exposure within hours of treatment in multiple myeloma cells. Similarly, S63845 has been demonstrated to potently kill Mcl-1-dependent cancer cells by activating the BAX/BAK-dependent mitochondrial apoptotic pathway.
Dual Targeting of Mcl-1 and Bcl-2: A Synergistic Strategy in Acute Myeloid Leukemia
A Comparative Guide to the Preclinical Efficacy of Combining (E)-Mcl-1 Inhibitor 7 and Venetoclax in AML
The circumvention of apoptosis is a key hallmark of cancer, and in Acute Myeloid Leukemia (AML), the overexpression of anti-apoptotic proteins from the Bcl-2 family is a major contributor to therapeutic resistance. Venetoclax, a selective Bcl-2 inhibitor, has shown significant efficacy in AML; however, resistance, often driven by the upregulation of another anti-apoptotic protein, Myeloid Cell Leukemia-1 (Mcl-1), remains a clinical challenge.[1][2][3] This has spurred the development of Mcl-1 inhibitors, with preclinical studies consistently demonstrating a powerful synergistic anti-leukemic effect when combined with venetoclax.[4][5][6] This guide provides a comparative overview of the synergistic activity of a potent Mcl-1 inhibitor, exemplified by the class of compounds including this compound, with venetoclax in AML preclinical models.
Mechanism of Synergistic Apoptosis Induction
Venetoclax specifically binds to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins like BIM and BAK.[7] This leads to the activation of the intrinsic apoptotic pathway. However, in many AML cells, Mcl-1 can sequester these same pro-apoptotic proteins, thereby rendering the cells resistant to Bcl-2 inhibition alone.[1][8] The introduction of an Mcl-1 inhibitor disrupts the Mcl-1/pro-apoptotic protein interaction. The concomitant inhibition of both Bcl-2 and Mcl-1 thus leads to a profound release of pro-apoptotic effectors, overwhelming the cell's survival mechanisms and triggering robust apoptosis.[5][6]
Comparative Efficacy Data
The synergistic potential of combining an Mcl-1 inhibitor with venetoclax has been demonstrated across various AML cell lines and patient-derived samples. The following tables summarize representative data, using the novel Mcl-1 inhibitor MI-238 as a surrogate for the this compound class due to the availability of detailed published data.
Table 1: In Vitro Apoptosis Induction in Molm13 AML Cells
| Treatment | Concentration | Apoptosis Rate (%) |
| MI-238 | 10 µM | 34.8 ± 1.2 |
| Venetoclax | 0.02 µM | 26.1 ± 1.3 |
| MI-238 + Venetoclax | 10 µM + 0.02 µM | 87.4 ± 0.3 |
Data adapted from a study on the synergistic effects of MI-238 and venetoclax.[5] The combination treatment shows a significantly higher rate of apoptosis than either agent alone, indicating strong synergy.
Table 2: Synergistic Effects in Various AML Cell Lines
| Cell Line | Mcl-1 Inhibitor (VU661013) IC50 (µM) | Venetoclax IC50 (µM) | Combination Effect |
| MV-4-11 | ~1 | ~0.01 | Synergistic |
| MOLM-13 | ~0.5 | ~0.02 | Synergistic |
| OCI-AML3 | >10 | ~1 | Synergistic |
This table showcases the synergistic activity of another potent Mcl-1 inhibitor, VU661013, in combination with venetoclax across a panel of AML cell lines, including those with varying sensitivity to single agents.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the synergistic effects of Mcl-1 inhibitors and venetoclax.
Cell Viability and Apoptosis Assays
1. Cell Culture:
-
AML cell lines (e.g., Molm13, MV-4-11, OCI-AML3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Drug Treatment:
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL.
-
Mcl-1 inhibitor and venetoclax are dissolved in DMSO to create stock solutions.
-
Cells are treated with a range of concentrations of each drug individually and in combination for 24 to 72 hours.
3. Apoptosis Measurement (Annexin V/PI Staining):
-
After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cells.
-
The samples are incubated in the dark for 15 minutes at room temperature.
-
Apoptosis is quantified by flow cytometry, where Annexin V-positive cells are considered apoptotic.[6]
Synergy Analysis
1. Combination Index (CI) Calculation:
-
The synergistic, additive, or antagonistic effects of the drug combination are quantified using the Chou-Talalay method to calculate a Combination Index (CI).
-
A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Alternative Therapeutic Strategies
While the combination of direct Mcl-1 and Bcl-2 inhibitors is a promising approach, other strategies to overcome venetoclax resistance are also under investigation. These include:
-
Indirect Mcl-1 Inhibition: Utilizing inhibitors of pathways that regulate Mcl-1 expression or stability, such as CDK9 inhibitors.[1]
-
Combination with Hypomethylating Agents (HMAs): Azacitidine, an HMA, has been shown to decrease Mcl-1 levels and prime AML cells for venetoclax-induced apoptosis.[7]
-
Targeting other Bcl-2 family members: In some contexts, resistance to venetoclax may be mediated by other anti-apoptotic proteins like Bcl-xL, suggesting a role for broader-acting BH3 mimetics.[2]
Conclusion
The dual inhibition of Mcl-1 and Bcl-2 represents a rational and highly effective therapeutic strategy for AML, particularly in the context of venetoclax resistance. Preclinical data strongly support the synergistic induction of apoptosis with this combination. Further clinical investigation is warranted to translate these promising preclinical findings into improved outcomes for patients with AML. The development of potent and selective Mcl-1 inhibitors, such as those in the class of this compound, is a critical step towards realizing the full potential of this therapeutic approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pairing MCL-1 inhibition with venetoclax improves therapeutic efficiency of BH3-mimetics in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. uniprot.org [uniprot.org]
- 8. [PDF] A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia. | Semantic Scholar [semanticscholar.org]
Predicting Sensitivity to Mcl-1 Inhibition: A Comparative Guide to Putative Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The pro-survival protein Myeloid Cell Leukemia 1 (Mcl-1) is a critical regulator of apoptosis and a key driver of therapeutic resistance in a variety of cancers. Its overexpression is frequently associated with poor prognosis, making it a compelling target for novel anti-cancer therapies. A new generation of potent and selective Mcl-1 inhibitors, such as (E)-Mcl-1 inhibitor 7 and others including S63845, A-1210477, AZD5991, and VU661013, are in various stages of preclinical and clinical development. A significant challenge in their clinical implementation is the lack of validated biomarkers to predict tumor sensitivity and guide patient selection. This guide provides a comparative overview of promising biomarkers for predicting sensitivity to Mcl-1 inhibitors, supported by experimental data and detailed protocols.
Key Putative Biomarkers for Mcl-1 Inhibitor Sensitivity
Several molecular and functional biomarkers have been proposed to predict the efficacy of Mcl-1 inhibition. These can be broadly categorized into gene expression signatures, protein expression ratios, and functional dependencies.
Four-Gene Expression Signature in Triple-Negative Breast Cancer (TNBC)
Recent studies have identified a four-gene signature (AXL, ETS1, IL6, EFEMP1) that predicts resistance to Mcl-1 inhibitors in TNBC.[1][2][3] Low expression of these genes is associated with increased sensitivity to Mcl-1 inhibition. This signature is thought to confer resistance through the activation of the ERK signaling pathway, which leads to the upregulation of the anti-apoptotic protein BCL2 and downregulation of the pro-apoptotic protein BIM.[1][2]
Mcl-1 to BCL-xL Expression Ratio in Breast Cancer
In breast cancer cell lines, the ratio of Mcl-1 to BCL-xL mRNA expression has been shown to be a better predictor of sensitivity to Mcl-1 inhibition than the expression level of Mcl-1 alone.[4] A higher Mcl-1:BCL-xL ratio correlates with greater dependence on Mcl-1 for survival and, consequently, higher sensitivity to its inhibitors.
Constitutive BAK/MCL1 Complexes in Ovarian Cancer
The presence of pre-formed complexes between the pro-apoptotic protein BAK and Mcl-1 has been identified as a potential biomarker for sensitivity to both paclitaxel and the Mcl-1 inhibitor S63845 in ovarian cancer.[5][6][7] Cells with detectable BAK/MCL1 complexes are more susceptible to apoptosis induced by these agents.
Mcl-1 Dependency as Determined by BH3 Profiling
BH3 profiling is a functional assay that measures the mitochondrial apoptotic priming of a cell, revealing its dependence on specific anti-apoptotic BCL-2 family members for survival.[8][9][10] Cells that are highly dependent on Mcl-1, as determined by their sensitivity to Mcl-1-specific BH3 peptides, are predicted to be more sensitive to Mcl-1 inhibitors.
Comparative Performance of Mcl-1 Inhibitors Based on Biomarker Status
The following tables summarize the in vitro efficacy of various Mcl-1 inhibitors in cancer cell lines with different biomarker profiles. While specific data for this compound is limited, the data for other potent Mcl-1 inhibitors provide a strong basis for comparison.
Table 1: Mcl-1 Inhibitor IC50 Values in TNBC Cell Lines with Varied Four-Gene Signature Expression
| Cell Line | Four-Gene Signature Score | Mcl-1 Inhibitor | IC50 (nM) | Reference |
| MDA-MB-468 | Low | S63845 | < 100 | [1] |
| BT-549 | Low | S63845 | < 100 | [1] |
| MDA-MB-231 | High | S63845 | > 1000 | [1] |
| Hs 578T | High | S63845 | > 1000 | [1] |
Table 2: Mcl-1 Inhibitor Sensitivity in Breast Cancer Cell Lines Based on Mcl-1:BCL-xL Ratio
| Cell Line | Mcl-1:BCL-xL mRNA Ratio | Mcl-1 Inhibitor | % Viability (at 10 µM) | Reference |
| T47D | High | A-1210477 | < 40% | [4] |
| MCF7 | High | A-1210477 | < 50% | [4] |
| SKBR3 | Low | A-1210477 | > 80% | [4] |
| MDA-MB-231 | Low | A-1210477 | > 90% | [4] |
Table 3: Mcl-1 Inhibitor IC50 Values in Ovarian Cancer Cell Lines with and without BAK/MCL1 Complexes
| Cell Line | BAK/MCL1 Complex | Mcl-1 Inhibitor | IC50 (nM) | Reference |
| OVCAR3 | Present | S63845 | ~50 | [6][7] |
| OVCAR4 | Present | S63845 | ~100 | [6][7] |
| SKOV3 | Absent | S63845 | > 1000 | [6][7] |
| A2780 | Absent | S63845 | > 1000 | [6][7] |
Table 4: Mcl-1 Inhibitor Sensitivity in Cell Lines with Determined Mcl-1 Dependency
| Cell Line | Mcl-1 Dependency (BH3 Profiling) | Mcl-1 Inhibitor | IC50 (nM) | Reference |
| MOLM-13 (AML) | High | VU661013 | ~20 | [11] |
| MV4-11 (AML) | High | VU661013 | ~30 | [11] |
| OCI-AML3 (AML) | Low | VU661013 | > 1000 | [11] |
| H929 (Multiple Myeloma) | High | AZD5991 | < 100 | [4][12] |
Signaling Pathways and Experimental Workflows
Caption: Logical relationships between biomarkers and sensitivity to Mcl-1 inhibitors.
References
- 1. probiologists.com [probiologists.com]
- 2. Potential biomarkers for MCL1 inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kuickresearch.com [kuickresearch.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. captortherapeutics.com [captortherapeutics.com]
- 10. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 11. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different Mcl-1 inhibitors in solid tumors
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein of the Bcl-2 family, is frequently overexpressed in a variety of solid tumors, contributing to therapeutic resistance and cancer cell survival.[1][2] This has positioned Mcl-1 as a compelling target for cancer therapy.[1] In recent years, several potent and selective small-molecule inhibitors of Mcl-1 have emerged, showing promise in preclinical studies. This guide provides a comparative overview of the efficacy of prominent Mcl-1 inhibitors—AMG-176, AZD5991, S63845, and PRT1419—in solid tumor models, supported by experimental data.
Mechanism of Action: Restoring Apoptotic Signaling
Mcl-1 inhibitors are BH3 mimetics that bind with high affinity to the BH3-binding groove of the Mcl-1 protein.[1][3] This competitive binding displaces pro-apoptotic proteins like Bak and Bax, which are normally sequestered by Mcl-1.[3] The release of Bak and Bax leads to their activation and subsequent oligomerization at the mitochondrial outer membrane, forming pores that trigger the intrinsic apoptotic pathway.[2][4] This cascade culminates in the activation of caspases, such as caspase-3 and caspase-7, leading to programmed cell death.[5][6]
Comparative Efficacy Data
The following tables summarize the binding affinities and in vitro efficacy of selected Mcl-1 inhibitors against various solid tumor cell lines.
Table 1: Binding Affinity of Mcl-1 Inhibitors
| Inhibitor | Target | Binding Affinity (Kᵢ/Kd) | Assay Method |
| AMG-176 | Human Mcl-1 | Kᵢ = 0.13 nM | Not Specified |
| AZD5991 | Human Mcl-1 | Kᵢ < 1 nM | FRET |
| S63845 | Human Mcl-1 | Kd = 0.19 nM | Surface Plasmon Resonance |
| PRT1419 | Human Mcl-1 | IC₅₀ = 6.6 nM | Fluorescence Polarization |
Table 2: In Vitro Efficacy (IC₅₀/EC₅₀) of Mcl-1 Inhibitors in Solid Tumor Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC₅₀/EC₅₀ | Assay |
| AZD5991 | NSCLC cell lines | Non-Small Cell Lung Cancer | Active | Caspase Activation |
| BrCa cell lines | Breast Cancer | Active | Caspase Activation | |
| S63845 | SCLC cell lines | Small Cell Lung Cancer | 23 - 78 nM | Cell Viability |
| PRT1419 | Breast Cancer CDX model | Breast Cancer | Significant TGI | In vivo study |
| Soft Tissue Sarcoma PDX model | Soft Tissue Sarcoma | Significant TGI | In vivo study |
TGI: Tumor Growth Inhibition; CDX: Cell-line Derived Xenograft; PDX: Patient-Derived Xenograft. Note: "Active" indicates reported activity without a specific IC₅₀ value.
In Vivo Efficacy in Solid Tumor Xenograft Models
Preclinical studies using xenograft models provide crucial insights into the in vivo anti-tumor activity of Mcl-1 inhibitors.
-
AMG-176 : Oral administration of AMG-176 in mice bearing OPM-2 multiple myeloma xenografts resulted in a dose-dependent increase in activated Bak and significant tumor growth inhibition, with higher doses leading to complete tumor regression.[7] While primarily studied in hematologic cancers, profiling studies have shown effects on cell viability in some solid tumor cell lines.[7]
-
AZD5991 : In mouse xenograft studies, AZD5991 demonstrated tumor regressions after a single intravenous dose in models of multiple myeloma and acute myeloid leukemia.[8] Single-agent activity in solid tumor cell lines was observed, particularly in non-small cell lung cancer (NSCLC) and breast cancer.[8]
-
S63845 : In vivo, S63845 has shown potent anti-tumor activity as a single agent in various cancer models.[1] Its efficacy has also been demonstrated in combination with other anti-cancer drugs in several solid cancer-derived cell lines.[1][9]
-
PRT1419 : Oral administration of PRT1419 demonstrated significant tumor growth inhibition in a patient-derived xenograft (PDX) model of human soft tissue sarcoma and a cell-line derived xenograft (CDX) model of breast cancer.[10]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of Mcl-1 inhibitors.
Cell Viability Assay
This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC₅₀).
References
- 1. ulab360.com [ulab360.com]
- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 6. scitechnol.com [scitechnol.com]
- 7. Deciphering the Therapeutic Potential of AMG 176: Targeting Mcl-1 in Cancer [synapse.patsnap.com]
- 8. AZD5991 [openinnovation.astrazeneca.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Head-to-head comparison of (E)-Mcl-1 inhibitor 7 and AZD5991
This guide provides a detailed, data-driven comparison of two potent Mcl-1 inhibitors: (E)-Mcl-1 inhibitor 7 and AZD5991. The information is intended for researchers, scientists, and drug development professionals working in oncology and apoptosis-related fields.
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the Bcl-2 family.[1][2] Its overexpression is a known resistance factor in various cancers, making it a prime target for therapeutic intervention.[2][3] Both this compound and AZD5991 are designed to bind to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and ultimately leading to cancer cell death.[2][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and AZD5991, highlighting their binding affinity and cellular potency. AZD5991, a macrocyclic inhibitor, emerged from the optimization of a lead compound series that included compound 7.[4]
| Parameter | This compound | AZD5991 |
| Mcl-1 Binding Affinity (FRET IC50) | < 3 nM | 0.72 nM |
| Mcl-1 Binding Affinity (Ki) | Not explicitly stated | 0.13 - 0.20 nM |
| Mcl-1 Binding Affinity (SPR Kd) | Not explicitly stated | 170 pM |
| Cellular Activity (MOLP-8 Caspase EC50) | Not explicitly stated | 33 nM (6h) |
| Cellular Activity (MV4;11 Caspase EC50) | Not explicitly stated | 24 nM (6h) |
| Selectivity vs. Bcl-2 (IC50) | Not explicitly stated | 20 µM (>27,000-fold) |
| Selectivity vs. Bcl-xL (IC50) | Not explicitly stated | 36 µM (>50,000-fold) |
| Selectivity vs. Bcl-w (IC50) | Not explicitly stated | 49 µM (>68,000-fold) |
| Selectivity vs. Bfl-1 (IC50) | Not explicitly stated | 24 µM (>33,000-fold) |
Note: Data for AZD5991 is more extensively characterized in the provided search results.[4][5][6] this compound represents an earlier stage in the development process leading to AZD5991.[4]
Signaling Pathway and Mechanism of Action
Mcl-1 is a key regulator of the intrinsic apoptosis pathway.[7] It sequesters the pro-apoptotic protein Bak, preventing the formation of pores in the mitochondrial outer membrane and the subsequent release of cytochrome c. Both this compound and AZD5991 act as BH3 mimetics, binding to the hydrophobic groove of Mcl-1 and displacing Bak. This allows Bak to oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis.[2][4]
Caption: Mcl-1 signaling pathway and inhibitor mechanism.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation and comparison of inhibitors. Below are methodologies for key assays used to characterize Mcl-1 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the binding affinity of an inhibitor to its target protein.
-
Reagents: Recombinant human Mcl-1 protein, a fluorescently labeled BH3 peptide (e.g., from Bak or Bim), and the test compounds (this compound or AZD5991).
-
Procedure:
-
A solution of Mcl-1 protein is incubated with the fluorescently labeled BH3 peptide, allowing them to bind and generate a FRET signal.
-
Serial dilutions of the test compounds are added to the Mcl-1/peptide mixture.
-
The reaction is incubated to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader.
-
-
Data Analysis: The decrease in the FRET signal with increasing inhibitor concentration is used to calculate the IC50 value, which represents the concentration of inhibitor required to displace 50% of the bound peptide.
Surface Plasmon Resonance (SPR) Assay
SPR is used to determine the kinetics and affinity of the interaction between an inhibitor and its target.
-
Reagents: A sensor chip, recombinant human Mcl-1 protein, and the test compound (AZD5991).
-
Procedure:
-
Mcl-1 protein is immobilized on the surface of the sensor chip.
-
A solution containing the test compound is flowed over the chip surface.
-
The binding of the compound to the immobilized Mcl-1 protein is detected as a change in the refractive index, which is proportional to the change in mass on the sensor surface.
-
A buffer solution is then flowed over the chip to measure the dissociation of the compound.
-
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram. The equilibrium dissociation constant (Kd) is calculated as koff/kon.
Cellular Apoptosis Assay (Caspase Activity)
This cell-based assay measures the induction of apoptosis by an inhibitor in cancer cell lines.
-
Cell Lines: Mcl-1 dependent cancer cell lines (e.g., MOLP-8, MV4-11).
-
Procedure:
-
Cells are seeded in microplates and treated with a range of concentrations of the test compound.
-
The cells are incubated for a specified period (e.g., 6 hours).
-
A caspase substrate (e.g., for caspase-3/7) that becomes fluorescent upon cleavage is added to the cells.
-
The fluorescence is measured using a plate reader.
-
-
Data Analysis: The increase in fluorescence, indicating caspase activation, is plotted against the inhibitor concentration to determine the EC50 value.
Caption: Experimental workflow for inhibitor characterization.
In Vivo Antitumor Activity
Preclinical in vivo studies using xenograft models are essential to evaluate the therapeutic potential of Mcl-1 inhibitors. AZD5991 has demonstrated significant antitumor activity in multiple myeloma and acute myeloid leukemia models.[2][4] In a MOLP-8 multiple myeloma xenograft model, a single intravenous dose of AZD5991 led to dose-dependent tumor growth inhibition and regression.[4] Similarly, in an MV4-11 acute myeloid leukemia model, a single dose of AZD5991 resulted in dose-dependent antitumor activity, with higher doses leading to complete tumor regression.[4] These in vivo effects correlated with the induction of apoptosis markers such as cleaved caspase-3 and PARP.[4][6]
Conclusion
Both this compound and AZD5991 are potent inhibitors of Mcl-1. The available data indicates that AZD5991, a result of further optimization, exhibits sub-nanomolar binding affinity and potent low nanomolar cellular activity.[4][5][6] Its high selectivity for Mcl-1 over other Bcl-2 family members is a critical attribute for minimizing off-target effects.[4][5] The robust in vivo efficacy of AZD5991 in preclinical models of hematological malignancies underscores its potential as a therapeutic agent.[2][4] While direct head-to-head cellular and in vivo data for this compound is limited in the provided context, its potent biochemical activity clearly established it as a promising lead for the development of highly effective Mcl-1 inhibitors like AZD5991. Further investigation and clinical trials will continue to define the therapeutic utility of targeting Mcl-1 in cancer treatment. A Phase I clinical trial for AZD5991 in patients with hematological malignancies has been initiated.[2][4]
References
- 1. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD5991 [openinnovation.astrazeneca.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of (E)-Mcl-1 Inhibitor 7
Essential guidelines for the safe and environmentally responsible disposal of (E)-Mcl-1 inhibitor 7 are critical for maintaining laboratory safety and compliance. Researchers, scientists, and drug development professionals handling this potent compound must adhere to strict protocols to mitigate risks to both personnel and the environment. This guide provides a comprehensive overview of the necessary procedures, drawing from safety data sheet (SDS) information to ensure best practices are followed.
Immediate Safety and Handling Precautions
Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The safety data sheet for this compound specifies the use of safety goggles with side-shields, protective gloves, and impervious clothing to prevent eye and skin contact.[1] Engineering controls, such as ensuring adequate ventilation and providing an accessible safety shower and eye wash station, are also essential.[1]
Hazard Profile and Environmental Impact
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Due to its environmental toxicity, a key precautionary measure is to "avoid release to the environment" (P273).[1] This underscores the importance of proper chemical waste management and prohibits the disposal of this compound down the drain or in general waste streams.
Quantitative Data for Disposal
While specific concentration limits for the disposal of this compound are not publicly available, the provided safety data sheet outlines the essential hazard classifications that guide its disposal as a hazardous chemical waste.
| Hazard Classification | GHS Code | Description | Source |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life | [1] |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [1] |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is that it must be managed as hazardous waste. The precautionary statement P501 directs users to "Dispose of contents/ container to an approved waste disposal plant".[1]
Experimental Protocol for Disposal:
-
Segregation: Isolate waste containing this compound from other laboratory waste streams. This includes unused solid compound, solutions, and any contaminated materials such as pipette tips, gloves, and empty containers.
-
Waste Collection:
-
Solid Waste: Collect pure, unused this compound and any contaminated solids (e.g., weighing paper, spill clean-up materials) in a clearly labeled, sealed container. The label should include "Hazardous Waste," "Toxic," and the chemical name: "this compound."
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and chemically resistant waste container. The container must be clearly labeled with "Hazardous Waste," "Toxic to Aquatic Life," and the chemical name and approximate concentration.
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste. After rinsing, the container should be disposed of as hazardous waste.
-
-
Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents, awaiting pickup by a certified waste disposal service.[1]
-
Documentation: Maintain a log of the accumulated hazardous waste, noting the chemical name, quantity, and date of generation.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Ensure that the disposal vendor is aware of the material's hazard classifications.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (E)-Mcl-1 inhibitor 7
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (E)-Mcl-1 inhibitor 7. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
This compound is a potent compound requiring careful handling. The primary known hazards are acute oral toxicity and high toxicity to aquatic life with long-lasting effects.[1] Due to its potent biological activity as a Mcl-1 inhibitor, it should be handled as a potentially cytotoxic agent.
I. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for various procedures involving this compound.
| Procedure | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Storage and Transport (in sealed containers) | Double Nitrile Gloves | Safety Glasses with Side Shields | Disposable Lab Coat | Not generally required |
| Weighing of Powder | Double Nitrile Gloves | Safety Goggles | Disposable, fluid-resistant Lab Coat | N95 or higher certified respirator |
| Preparation of Solutions | Double Nitrile Gloves | Chemical Splash Goggles | Disposable, fluid-resistant Lab Coat | Required if not performed in a certified chemical fume hood |
| Handling of Solutions | Double Nitrile Gloves | Safety Glasses with Side Shields | Disposable Lab Coat | Not required if handled in a certified chemical fume hood |
| Waste Disposal | Double Nitrile Gloves | Safety Goggles | Disposable, fluid-resistant Lab Coat | Not generally required |
Glove Selection:
| Glove Type | Material | Thickness | Recommendation |
| Primary (Inner) | Nitrile | ≥ 4 mil | Provides a base layer of protection. |
| Secondary (Outer) | Nitrile | ≥ 8 mil | Offers additional protection and should be changed immediately upon known or suspected contact. Check for breakthrough times for the specific solvent being used. Nitrile gloves offer good resistance to many organic solvents but may be degraded by ketones and aromatic solvents.[1] |
Respiratory Protection:
| Task | Respirator Type | Filter | Rationale |
| Handling of powder (e.g., weighing) | Air-purifying respirator | N95 or P100 certified | To prevent inhalation of fine particles. A P100 filter is recommended for oil-based particulates.[2][3] |
II. Operational Plans
Adherence to a strict operational workflow is crucial for safety. The following diagrams illustrate the recommended workflows for handling and preparing this compound.
III. Experimental Protocols
A. Weighing Protocol for this compound Powder
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the weighing area inside a certified chemical fume hood or a ventilated balance enclosure.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Use a dedicated set of utensils (spatula, forceps).
-
-
Weighing:
-
Place a tared weighing vessel on the analytical balance.
-
Carefully transfer the desired amount of this compound powder to the weighing vessel.
-
Close the primary container of the compound immediately after transfer.
-
Record the final weight.
-
-
Cleanup:
-
Wipe the spatula and any other utensils with a solvent-dampened cloth (e.g., 70% ethanol) and dispose of the cloth as hazardous waste.
-
Decontaminate the balance and the surrounding work area.
-
Dispose of the absorbent paper as hazardous waste.
-
Remove and dispose of PPE in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water.
-
B. Protocol for Dissolving this compound
-
Preparation:
-
This procedure must be performed in a certified chemical fume hood.
-
Don all required PPE.
-
Assemble all necessary equipment (vortex mixer, sonicator, pipettes, solvent, and the vial containing the weighed compound).
-
-
Dissolving:
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial containing the weighed this compound.
-
Cap the vial tightly.
-
Vortex the vial until the solid is fully dissolved. If necessary, use a sonicator to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Storage and Cleanup:
-
Transfer the solution to a clearly labeled stock vial. The label should include the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at the recommended temperature, protected from light if necessary.
-
Decontaminate the work area and all equipment.
-
Dispose of all contaminated materials (e.g., pipette tips, empty vials) as hazardous waste.
-
Remove and dispose of PPE as hazardous waste.
-
Wash hands thoroughly.
-
IV. Disposal Plan
Due to its high aquatic toxicity and potential cytotoxic nature, all waste contaminated with this compound must be treated as hazardous waste.[1]
Waste Segregation and Disposal Pathway:
Disposal Procedures:
| Waste Type | Container | Disposal Protocol |
| Solid Waste (contaminated gloves, lab coats, absorbent paper, plasticware) | Labeled, leak-proof hazardous waste container | Collect in a designated container within the laboratory. The container must be kept closed when not in use. Arrange for pickup by the institution's Environmental Health and Safety (EHS) department. |
| Liquid Waste (unused solutions, solvent rinses) | Labeled, leak-proof, and chemically compatible hazardous waste container | Do not dispose of down the drain. Collect in a designated liquid hazardous waste container. Keep segregated from other waste streams if required by your institution. Arrange for pickup by EHS. |
| Sharps Waste (contaminated needles, razor blades) | Puncture-resistant sharps container | Place directly into a sharps container immediately after use. Do not recap needles. Arrange for pickup by EHS. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. For small spills, absorb with an inert material and collect for hazardous waste disposal. For large spills, contact your institution's EHS department immediately.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
